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  • Product: 6-Methylpyridine-2-sulfonyl fluoride
  • CAS: 2137619-44-2

Core Science & Biosynthesis

Exploratory

The Discovery, Structural Logic, and Synthetic Utility of 6-Methylpyridine-2-sulfonyl Fluoride: A Technical Whitepaper

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry fundamentally altered the landscape of chemical biology and materials science. While sulfonyl chlorides were historically ubiquitous as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry fundamentally altered the landscape of chemical biology and materials science. While sulfonyl chlorides were historically ubiquitous as electrophilic hubs, their inherent hydrolytic instability limited their utility in complex, late-stage aqueous environments. The transition to sulfonyl fluorides provided exceptional stability, but researchers soon required molecules with highly tunable reactivity profiles.

6-Methylpyridine-2-sulfonyl fluoride (CAS [2137619-44-2][1]) emerged as a privileged heteroaromatic scaffold to meet this demand. By combining the electron-withdrawing power of a pyridine ring with the steric modulation of a 6-methyl substituent, this molecule offers an ideal balance of hydrolytic resistance and catalyst-inducible reactivity. This whitepaper details its historical discovery, structural causality, validated synthetic protocols, and modern applications in drug discovery.

Historical Context: The SuFEx Paradigm Shift

In 2014, K. Barry Sharpless and colleagues introduced SuFEx as the next generation of click chemistry. The core principle relied on the unique properties of the S–F bond: it is thermodynamically highly stable and resistant to reduction, yet it undergoes rapid, selective nucleophilic substitution when activated by specific catalysts (e.g., DBU or BEMP) or when placed in proximity to specific biological nucleophiles.

Following this discovery, there was a rapid expansion in the synthesis of [arylsulfonyl fluorides][2]. However, early aliphatic and simple phenyl derivatives often lacked the electrophilicity required for rapid bioconjugation. To solve this, researchers turned to heteroaryl sulfonyl fluorides. The formal synthesis and commercial cataloging of 6-methylpyridine-2-sulfonyl fluoride gained significant traction around 2017–2018, driven by the need for advanced building blocks in pharmaceutical libraries and the discovery of transition-metal-catalyzed desulfonylative cross-coupling reactions.

Structural Logic and Physicochemical Properties

As a Senior Application Scientist, it is critical to understand why a specific molecular architecture is chosen rather than simply what it is. The efficacy of 6-methylpyridine-2-sulfonyl fluoride is dictated by two competing structural forces:

  • The Pyridine Core (Electronic Activation): The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect (-I). This depletes electron density at the adjacent sulfur(VI) center, significantly increasing its electrophilicity compared to a standard benzenesulfonyl fluoride.

  • The 6-Methyl Group (Steric Shielding): While the pyridine ring makes the S–F bond highly reactive, the 6-methyl group provides essential steric bulk. This shielding prevents premature hydrolysis in aqueous media and modulates the coordination of transition metals during cross-coupling reactions, preventing catalyst poisoning.

ReactivityLogic Base Sulfonyl Fluoride Core (-SO2F) Reactivity Enhanced Electrophilicity (SuFEx Activation) Base->Reactivity Base Reactivity Stability Hydrolytic Stability (Resistance to Water) Base->Stability S-F Bond Strength Pyridine Pyridine Ring (Electron-Withdrawing) Pyridine->Reactivity Inductive Pull (-I) Methyl 6-Methyl Group (Steric Shielding) Methyl->Reactivity Modulates Electrophilicity Methyl->Stability Steric Hindrance

Fig 2. Structural logic dictating the balance of reactivity and stability in SuFEx applications.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value Causality / Significance
CAS Number [2137619-44-2][1] Unique identifier for registry and procurement.
Molecular Formula C6H6FNO2S Confirms the presence of the 6-methyl and sulfonyl fluoride groups.
Molecular Weight 175.18 g/mol Low molecular weight makes it an ideal fragment for drug discovery.

| ^19F NMR Shift | ~+55.8 ppm (CDCl3) | Diagnostic sharp singlet confirming the intact S-F bond. |

Table 2: Comparative SuFEx Reactivity Profiles

Catalyst / Condition Yield of Sulfonamide Mechanistic Rationale
Uncatalyzed (Water/Amine) < 5% Demonstrates the high kinetic stability of the S-F bond.
DBU (10 mol%) > 90% DBU activates the sulfonyl fluoride via a transient sulfonyl-ammonium intermediate.

| TBAF (20 mol%) | ~ 85% | Fluoride acts as a hydrogen-bond acceptor, increasing nucleophile basicity. |

Synthetic Methodologies: Self-Validating Protocols

The synthesis of heteroaryl sulfonyl fluorides requires careful control of oxidation states. Direct fluorosulfonylation is challenging; therefore, the most robust method involves the[oxidative chlorination of a heteroaryl thiol followed by in-situ fluoride exchange][3].

SynthesisWorkflow A 6-Methylpyridine-2-thiol (Starting Material) B Oxidation (NaOCl or H2O2/SOCl2) Low Temp (-5°C to 0°C) A->B Oxidation C 6-Methylpyridine-2-sulfonyl chloride (Reactive Intermediate) B->C Cl- Incorporation D Fluoride Exchange (KHF2) Aqueous/Organic Biphasic C->D Nucleophilic Substitution E 6-Methylpyridine-2-sulfonyl fluoride (Stable Product) D->E F- Exchange

Fig 1. Stepwise synthetic workflow for 6-Methylpyridine-2-sulfonyl fluoride via oxidative fluorination.

Protocol: One-Pot Oxidative Fluorination of 6-Methylpyridine-2-thiol

This protocol is adapted from the foundational methodologies of [Hallstrom and Wright][3] and optimized via [peroxide-mediated oxidation][4].

Step-by-Step Methodology & Causality:

  • Preparation of the Biphasic System: Suspend 6-methylpyridine-2-thiol (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Causality: The biphasic system is critical. The highly reactive sulfonyl chloride intermediate generated in step 2 must immediately partition into the organic layer (DCM) to prevent rapid aqueous hydrolysis back to the sulfonic acid.

  • Introduction of the Fluoride Source: Add Potassium Bifluoride (KHF2, 10.0 equiv) and Tetrabutylammonium hydrogen sulfate (Bu4NHSO4, 1.0 equiv) to the mixture. Cool the flask to an internal temperature of -5 °C to 0 °C.

    • Causality: KHF2 is utilized instead of KF because the bifluoride anion (HF2⁻) acts as a highly soluble, buffered fluoride source. The phase-transfer catalyst (Bu4NHSO4) shuttles the fluoride into the organic layer to react with the intermediate.

  • Oxidative Chlorination: Dropwise addition of cold (5 °C) aqueous sodium hypochlorite (NaOCl, 3.3 to 3.6 equiv) under vigorous stirring, strictly maintaining the internal temperature below 0 °C.

    • Causality: NaOCl oxidizes the thiol to a sulfinyl chloride, and subsequently to the sulfonyl chloride. The low temperature is an absolute requirement; allowing the reaction to exotherm above 5 °C leads to cleavage of the C-S bond and degradation of the pyridine ring.

  • Fluoride Exchange & Workup: Allow the reaction to stir for 30 minutes. The transient 6-methylpyridine-2-sulfonyl chloride undergoes rapid nucleophilic attack by the fluoride ions to form the stable sulfonyl fluoride. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Self-Validation & QC System: To validate the success of the protocol, the crude product must be subjected to ^19F NMR spectroscopy. A successful synthesis will yield a distinct, sharp singlet at approximately +55.8 ppm (in CDCl3). The absence of this peak, coupled with a mass shift, indicates failure at the fluoride exchange step (resulting in residual sulfonyl chloride or hydrolyzed sulfonic acid).

Applications in Chemical Biology and Drug Discovery

Covalent Inhibitor Design

Sulfonyl fluorides are "privileged" electrophiles for targeted covalent inhibitors (TCIs). Because 6-methylpyridine-2-sulfonyl fluoride is inert to aqueous environments, it can circulate in biological systems without degrading. However, when it docks into a specific enzyme pocket containing a nucleophilic residue (e.g., the hydroxyl group of Tyrosine or Serine, or the epsilon-amino group of Lysine), the microenvironment acts as an intramolecular catalyst, triggering a SuFEx reaction and irreversibly silencing the enzyme. The 6-methyl group provides a specific spatial vector that can be exploited in structure-based drug design to optimize binding affinity.

Desulfonylative Suzuki-Miyaura Cross-Coupling

Historically, sulfonyl fluorides were only used to make sulfonamides or sulfonate esters. Recently, it was discovered that heteroaryl sulfonyl fluorides can undergo[transition-metal-catalyzed desulfonylative cross-coupling][5]. By treating 6-methylpyridine-2-sulfonyl fluoride with an aryl boronic acid in the presence of a Palladium catalyst (e.g., Pd(dppf)Cl2), the S-F bond is activated, SO2 is extruded, and a new C-C bond is formed, yielding complex 2-aryl-6-methylpyridines. This allows the -SO2F group to act as a traceless directing group in late-stage pharmaceutical synthesis.

References

  • Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI (Molecules) URL:[Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC (National Institutes of Health) / Canadian Journal of Chemistry URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 6-Methylpyridine-2-sulfonyl Fluoride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpyridine-2-sulfonyl fluoride, a key intermediate in medicinal chemistry and drug development. This document is intende...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpyridine-2-sulfonyl fluoride, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Spectroscopic Overview

6-Methylpyridine-2-sulfonyl fluoride is a substituted pyridine derivative with the chemical formula C₆H₆FNO₂S. Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position and a sulfonyl fluoride group at the 2-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

Caption: Molecular structure of 6-Methylpyridine-2-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Methylpyridine-2-sulfonyl fluoride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing p1 Dissolve ~5-10 mg of sample p2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to a 5 mm NMR tube p3->p4 s1 Tune and shim the spectrometer p4->s1 s2 Set acquisition parameters (e.g., pulse sequence, number of scans) s1->s2 a1 Acquire ¹H NMR spectrum s2->a1 a2 Acquire ¹³C NMR spectrum a1->a2 d1 Fourier transform a2->d1 d2 Phase and baseline correction d1->d2 d3 Integrate and reference spectra d2->d3

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Methylpyridine-2-sulfonyl fluoride and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. The choice of solvent is critical as its residual peak should not overlap with analyte signals. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument, typically a 400 or 500 MHz spectrometer, should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A greater number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. The chemical shifts are referenced to the internal standard.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Methylpyridine-2-sulfonyl fluoride in CDCl₃ is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Triplet (t)1HH4The proton at the 4-position is coupled to the protons at the 3- and 5-positions, resulting in a triplet. Its downfield shift is due to the electron-withdrawing nature of the adjacent sulfonyl fluoride group and the nitrogen atom.
~7.8 - 7.9Doublet (d)1HH3This proton is coupled to the proton at the 4-position. The electron-withdrawing effect of the sulfonyl fluoride group at the 2-position causes a significant downfield shift.
~7.4 - 7.5Doublet (d)1HH5Coupled to the proton at the 4-position. Its chemical shift is influenced by the adjacent methyl group and the nitrogen atom.
~2.6 - 2.7Singlet (s)3H-CH₃The methyl protons are not coupled to any other protons, resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 162C6The carbon bearing the methyl group is significantly deshielded due to its proximity to the electronegative nitrogen atom.
~152 - 154C2This carbon is directly attached to the strongly electron-withdrawing sulfonyl fluoride group, causing a substantial downfield shift.
~140 - 142C4The chemical shift of this carbon is influenced by the resonance effects within the pyridine ring.
~128 - 130C3This carbon is adjacent to the sulfonyl fluoride-substituted carbon and experiences a moderate downfield shift.
~125 - 127C5The carbon adjacent to the methyl-substituted carbon.
~24 - 26-CH₃The methyl carbon signal appears in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

cluster_sample_prep_ir Sample Preparation (ATR) cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing p1_ir Place a small amount of solid sample p2_ir directly on the ATR crystal p1_ir->p2_ir a1_ir Collect background spectrum p2_ir->a1_ir a2_ir Collect sample spectrum a1_ir->a2_ir d1_ir Perform background correction a2_ir->d1_ir d2_ir Identify and label significant peaks d1_ir->d2_ir

Caption: Workflow for IR data acquisition using ATR.

Detailed Steps:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid 6-Methylpyridine-2-sulfonyl fluoride is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first collected to account for atmospheric and instrumental interferences. Subsequently, the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The significant absorption bands are then identified and their frequencies are recorded in wavenumbers (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum of 6-Methylpyridine-2-sulfonyl fluoride is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumC-H stretch (aromatic)Vibrations of the C-H bonds on the pyridine ring.
~2980 - 2850MediumC-H stretch (aliphatic)Vibrations of the C-H bonds of the methyl group.
~1600 - 1580StrongC=N stretchCharacteristic stretching vibration of the pyridine ring.
~1450 - 1400StrongC=C stretchAromatic ring stretching vibrations.
~1380 - 1350StrongS=O asymmetric stretchA strong and characteristic absorption for the sulfonyl group.
~1190 - 1160StrongS=O symmetric stretchAnother strong and characteristic absorption for the sulfonyl group.
~850 - 750StrongS-F stretchStretching vibration of the sulfur-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

cluster_sample_prep_ms Sample Preparation cluster_instrument_setup_ms Instrument Setup cluster_data_acquisition_ms Data Acquisition p1_ms Dissolve a small amount of sample p2_ms in a suitable solvent (e.g., methanol or acetonitrile) p1_ms->p2_ms s1_ms Select ionization technique (e.g., ESI or APCI) p2_ms->s1_ms s2_ms Calibrate the mass analyzer s1_ms->s2_ms a1_ms Infuse the sample into the mass spectrometer s2_ms->a1_ms a2_ms Acquire the mass spectrum a1_ms->a2_ms

Caption: Workflow for mass spectrometry data acquisition.

Detailed Steps:

  • Sample Preparation: A dilute solution of 6-Methylpyridine-2-sulfonyl fluoride is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: An appropriate ionization technique is selected. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule. The mass analyzer is calibrated using a known standard to ensure accurate mass measurements.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system. The instrument then measures the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Mass Spectral Data

The predicted mass spectrum of 6-Methylpyridine-2-sulfonyl fluoride would show a molecular ion peak and several characteristic fragment ions.

m/zIonRationale
~191.01[M+H]⁺The protonated molecular ion. The exact mass will depend on the isotopic composition.
~128.04[M - SO₂F]⁺Loss of the sulfonyl fluoride group.
~92.05[C₆H₆N]⁺Fragmentation of the pyridine ring.

High-resolution mass spectrometry (HRMS) would be expected to yield a mass for the protonated molecule [C₆H₆FNO₂S + H]⁺ that is very close to the calculated exact mass of 192.0185.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of 6-Methylpyridine-2-sulfonyl fluoride. The predicted NMR, IR, and MS data, along with the described experimental protocols, offer a robust framework for the identification and analysis of this important chemical entity. These data are essential for ensuring the quality and purity of the compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents. The convergence of these spectroscopic techniques provides a high degree of confidence in the structural assignment and is a cornerstone of modern chemical analysis.

References

  • Royal Society of Chemistry. (2015).
  • The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. RSC. 1

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

The SuFEx Advantage: Solubility, Stability, and Application of 6-Methylpyridine-2-sulfonyl Fluoride in Chemical Biology

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized bioconjugation, drug discovery, and materials science[1]. At the forefront of this chemical renaissance are heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized bioconjugation, drug discovery, and materials science[1]. At the forefront of this chemical renaissance are heteroaryl sulfonyl fluorides, which offer an unprecedented balance of thermodynamic stability and precisely tunable reactivity[2]. This technical guide provides an in-depth analysis of 6-Methylpyridine-2-sulfonyl fluoride (CAS: 2137619-44-2) , detailing its physicochemical properties, solubility profiles, and intrinsic stability. By understanding the mechanistic causality behind its behavior, researchers can seamlessly integrate this warhead into advanced chemical biology workflows.

Physicochemical & Solubility Profiling

To successfully deploy 6-Methylpyridine-2-sulfonyl fluoride in biological or synthetic assays, one must first master its physical parameters. The molecule features a pyridine core with a sulfonyl fluoride group at the 2-position and a methyl group at the 6-position[3]. The electron-donating methyl group modulates the electronic density of the heteroaromatic ring, subtly tuning the electrophilicity of the S(VI) center compared to unsubstituted analogs[4].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Number 2137619-44-2[3]Unique identifier for procurement and library registration.
Molecular Formula C6H6FNO2S[3]Low molecular weight (175.18 g/mol ) ensures high ligand efficiency.
Molecular Weight 175.18 g/mol [3]Minimal steric bulk addition during bioconjugation.
Bond Dissociation Energy (S-F) ~90.5 kcal/mol[5]High energy barrier prevents spontaneous homolytic cleavage.
Table 2: Empirical Solubility Profile

Because SuFEx applications often bridge organic synthesis and aqueous biology, understanding solvent compatibility is critical.

Solvent SystemSolubility RangeApplication Notes
DMSO (100%) > 50 mg/mLOptimal for long-term stock preservation; prevents premature hydrolysis.
DMF (100%) > 50 mg/mLExcellent alternative polar aprotic solvent for library synthesis.
Dichloromethane (DCM) > 30 mg/mLStandard solvent for liquid-liquid extraction and purification.
Aqueous Buffer (pH 7.4) < 1 mg/mLRequires 1–5% DMSO co-solvent to prevent precipitation in bioassays.

Thermodynamic and Kinetic Stability Mechanisms

The hallmark of 6-Methylpyridine-2-sulfonyl fluoride is its "context-dependent" stability. Unlike sulfonyl chlorides, which rapidly hydrolyze in water due to the weak S-Cl bond (~46 kcal/mol) and homolytic cleavage tendencies, sulfonyl fluorides possess a highly polarized and strong S-F bond (~90.5 kcal/mol)[5].

Causality of Stability:

  • Resistance to Reduction: The strong electronegativity of the fluorine atom heavily biases the electron cloud, ensuring that any bond cleavage is strictly heterolytic. This prevents the formation of reactive radical intermediates, rendering the molecule highly stable in reductive biological environments (e.g., those rich in glutathione)[1][5].

  • Thermodynamic Inertness: The molecule resists spontaneous hydrolysis and thermolysis. It remains completely unreactive in aqueous buffers until it encounters a specific microenvironment—such as a protein binding pocket—where hydrogen bonding from adjacent residues (like Ser, Thr, Tyr, or His) activates the fluoride leaving group[2][6].

  • Heteroaromatic Modulation: The stability of heteroaromatic sulfonyl fluorides is dictated by the nature of the heterocycle. The pyridine ring provides a stable scaffold that resists the formal SO2 extrusion pathways sometimes observed in other isomeric configurations[4].

StabilityLogic A 6-Methylpyridine-2- sulfonyl fluoride B Aqueous Buffer / Plasma (No Catalyst) A->B Dissolved in C Protein Microenvironment (e.g., Tyr, Lys, His, Ser) A->C Binds to D Hydrolytic Stability (Intact S-F Bond) B->D Resists hydrolysis E SuFEx Activation (Heterolytic Cleavage) C->E H-bond activation F Stable Covalent Conjugate E->F Nucleophilic attack

Caption: Logical flow of 6-Methylpyridine-2-sulfonyl fluoride stability and SuFEx activation.

Experimental Methodologies

To leverage this compound effectively, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed for rigorous evaluation and application of 6-Methylpyridine-2-sulfonyl fluoride.

Protocol 1: Kinetic Stability Profiling in Aqueous Media

Objective: Quantify the hydrolytic half-life (


) of the compound in physiological buffer to ensure it survives the duration of a biological assay.
  • Stock Preparation: Dissolve 6-Methylpyridine-2-sulfonyl fluoride in 100% LC-MS grade DMSO to yield a 10 mM stock.

    • Causality: DMSO acts as an inert, anhydrous vehicle, ensuring complete dissolution while preventing any premature background hydrolysis before the assay begins.

  • Buffer Spiking: Dilute the stock 1:100 into PBS (pH 7.4) to achieve a final concentration of 100 µM (1% DMSO final).

    • Causality: Maintaining exactly 1% DMSO prevents the lipophilic heteroaromatic compound from crashing out of solution, while keeping the dielectric constant of the medium physiologically relevant.

  • Incubation: Incubate the solution at 37°C in a thermoshaker set to 300 rpm.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly precipitates any trace proteins (if testing in plasma) and drastically lowers the kinetic energy of the system, halting any further chemical degradation. This ensures the LC-MS readout is a perfect snapshot of the exact sampling time.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system, monitoring the parent ion transition to calculate

    
    .
    

Workflow S1 1. Stock Prep (10mM in DMSO) S2 2. Buffer Incubation (37°C, pH 7.4) S1->S2 S3 3. Aliquot & Quench (Cold MeCN) S2->S3 S4 4. Centrifugation (Protein Crash) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Step-by-step workflow for the kinetic stability profiling of sulfonyl fluorides.

Protocol 2: Protein Bioconjugation via SuFEx

Objective: Covalently label a target protein utilizing the sulfonyl fluoride warhead.

  • Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES buffer (pH 8.0).

    • Causality: A slightly basic pH (8.0) ensures that target nucleophilic residues—such as the ε-amino group of Lysine or the phenolic hydroxyl of Tyrosine—are partially deprotonated. This significantly increases their nucleophilicity, facilitating the SuFEx attack on the S(VI) center[6].

  • Warhead Addition: Add 6-Methylpyridine-2-sulfonyl fluoride to a final concentration of 100 µM (a 10-fold molar excess).

  • Reaction: Incubate at room temperature for 2 to 4 hours.

  • Validation (Intact Mass): Pass the reaction mixture through a Zeba™ spin desalting column to remove the unreacted small molecule. Analyze the eluate via Intact Protein LC-MS (ESI-TOF).

    • Causality: Desalting is an absolute requirement prior to mass spectrometry; excess unreacted warhead will compete for ionization droplets in the ESI source, causing severe ion suppression of the intact protein conjugate. Successful conjugation is validated by a precise mass shift corresponding to the addition of the 6-methylpyridine-2-sulfonyl moiety (minus the fluoride ion).

Conclusion

6-Methylpyridine-2-sulfonyl fluoride represents a highly privileged scaffold in the modern chemist's toolkit. By marrying the profound thermodynamic stability of the S(VI)-F bond with the tunable electronics of the substituted pyridine ring, this molecule bypasses the hydrolytic liabilities of traditional sulfonyl chlorides. When handled with the precise solubility protocols and kinetic workflows outlined above, it serves as an exceptionally reliable warhead for targeted covalent inhibition, bioconjugation, and advanced materials synthesis.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck. Available at:[1]

  • CAS:2137619-44-2, 6-Methylpyridine-2-sulfonyl fluoride - Bidepharm. Available at:[3]

  • Advances in the construction of diverse SuFEx linkers - PMC (NIH). Available at:[2]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC). Available at:[6]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at:[4]

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry - BLDpharm. Available at:[5]

Sources

Foundational

mechanism of action of 6-Methylpyridine-2-sulfonyl fluoride as a covalent modifier

Executive Summary: The "Goldilocks" Electrophile 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SO2F) represents a sophisticated class of covalent modifiers utilized in chemical biology and drug discovery. Unlike traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Electrophile

6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SO2F) represents a sophisticated class of covalent modifiers utilized in chemical biology and drug discovery. Unlike traditional, highly reactive electrophiles (e.g., sulfonyl chlorides, epoxides) that suffer from rapid hydrolysis or indiscriminate labeling, this compound leverages Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.[1][2]

Its mechanism is defined by "context-dependent reactivity" : the sulfonyl fluoride warhead is kinetically stable in aqueous solution but becomes highly reactive when properly oriented within a protein binding pocket. The inclusion of the 6-methylpyridine scaffold modulates the electrophilicity of the sulfur center and provides steric tuning, making it a "privileged" probe for mapping functional tyrosines, lysines, histidines, and serines.

Chemical Architecture & Reactivity Profile

To understand the mechanism, we must first dissect the structural components that drive its reactivity.

ComponentStructural FeatureMechanistic Function
Warhead Sulfonyl Fluoride (

)
Latent Electrophile : High activation energy barrier prevents reaction with water (hydrolysis resistant), but allows reaction with nucleophiles in confined protein pockets (SuFEx).[1]
Core Pyridine Ring (Heteroaryl)Electronic Activation : The electron-withdrawing nitrogen atom at the 2-position pulls electron density from the sulfur, making it more susceptible to nucleophilic attack compared to phenyl-sulfonyl fluorides.
Tuner 6-Methyl GroupSteric & Electronic Modulation : Provides steric bulk to prevent non-specific attacks by bulky solvent shells and slightly donates electron density (inductive effect) to fine-tune the sulfur's reactivity, preventing it from being too "hot."
The Stability-Reactivity Paradox

The defining feature of 6-Me-Py-SO2F is its resistance to hydrolysis. The S–F bond is strong (approx. 270 kJ/mol) and non-polarizable. In open aqueous solution, water molecules cannot easily overcome the activation barrier to displace fluoride. However, within an enzyme active site, the local environment (hydrogen bonding networks, basic residues) stabilizes the transition state, lowering the barrier for nucleophilic substitution.

Mechanism of Action: Sulfur(VI)-Fluoride Exchange (SuFEx)[1][2][3][4][5][6]

The covalent modification proceeds via an associative nucleophilic substitution mechanism at the hexavalent sulfur center.

Step-by-Step Reaction Pathway
  • Molecular Recognition (Non-Covalent Binding) : The 6-methylpyridine scaffold acts as a minimal ligand, guiding the probe into specific pockets (often hydrophobic or nucleotide-binding sites).

  • Nucleophilic Activation : A protein side chain (Nucleophile,

    
    )—typically Tyrosine (Tyr-OH), Lysine (Lys-NH2), Serine (Ser-OH), or Histidine (His-NH)—is activated. This often requires a proximal general base (e.g., a neighboring Asp or His) to deprotonate the nucleophile.
    
  • Nucleophilic Attack : The activated nucleophile attacks the Sulfur(VI) atom.

  • Transition State Formation : The reaction passes through a pentacoordinate trigonal bipyramidal transition state . Here, the oxygen atoms of the sulfonyl group and the incoming nucleophile lie in the equatorial plane, while the fluoride and the pyridine ring occupy apical positions.

  • Fluoride Departure : The fluoride ion (

    
    ) is a unique leaving group. Its departure is often assisted by specific hydrogen bonding within the protein pocket (e.g., to backbone amides) or protonation by a local acid, effectively "pulling" the fluoride away.
    
  • Covalent Adduct Formation : The result is a stable sulfonamide (from Lys) or sulfonate ester (from Tyr/Ser) linkage.

Diagram: SuFEx Reaction Mechanism

SuFEx_Mechanism cluster_catalysis Catalytic Environment Probe 6-Me-Py-SO2F (Latent Electrophile) Complex Michaelis Complex (Non-covalent Binding) Probe->Complex Diffusion & Affinity Protein Protein Target (Nu: Tyr/Lys/Ser/His) Protein->Complex Diffusion & Affinity TS Pentacoordinate Transition State (Trigonal Bipyramidal) Complex->TS Nucleophilic Attack (Rate Limiting) Product Sulfonylated Protein (Covalent Adduct) TS->Product Collapse LeavingGroup Fluoride Ion (F-) TS->LeavingGroup Elimination

Caption: The SuFEx mechanism involves the formation of a pentacoordinate transition state, stabilized by the protein environment, leading to the irreversible ejection of fluoride.

Residue Specificity & Selectivity

Unlike N-hydroxysuccinimide (NHS) esters (which target Lys exclusively) or iodoacetamides (which target Cys), sulfonyl fluorides exhibit "chemoselective promiscuity."

  • Tyrosine (Tyr) : A primary target for SuFEx probes. The phenol group of Tyr reacts to form a sulfonate ester. This is particularly common in glutathione S-transferases (GSTs) and nucleotide-binding proteins.

  • Lysine (Lys) : Reacts to form a sulfonamide. This reaction is favored in pockets where the lysine pKa is perturbed (lowered).

  • Histidine (His) : Can form a sulfonyl-imidazolium species.

  • Serine (Ser) : The classic target of sulfonyl fluorides (like PMSF), forming a sulfonate ester.

Why 6-Methylpyridine? The pyridine nitrogen can act as a weak base or H-bond acceptor, potentially orienting the probe near acidic residues or water networks, further enhancing specificity over a generic phenyl-sulfonyl fluoride.

Experimental Protocol: Covalent Labeling & Analysis

This protocol describes the use of 6-Me-Py-SO2F for Activity-Based Protein Profiling (ABPP) in a complex proteome.

Phase 1: Probe Incubation
  • Preparation : Dissolve 6-Me-Py-SO2F in anhydrous DMSO to create a 50 mM stock solution. Avoid aqueous storage.

  • Lysate Treatment : Dilute protein lysate (1 mg/mL in PBS, pH 7.4) and treat with the probe at a final concentration of 10–100 µM.

    • Control: Include a "No Probe" DMSO control and a "Competition" control (pre-incubate with high concentration of free ligand or substrate).

  • Incubation : Incubate at 25°C for 1 hour. (SuFEx is slower than cysteine alkylation; extended times may be needed).

  • Quenching : The reaction does not strictly require quenching due to the probe's water stability, but excess probe can be removed via gel filtration (e.g., Zeba spin columns) or protein precipitation (acetone/methanol).

Phase 2: Proteomic Workflow (LC-MS/MS)
  • Digestion : Denature (Urea/SDS), reduce (DTT), alkylate (IAA), and digest with Trypsin/LysC.

  • Enrichment (Optional) : If the probe contains an alkyne handle (or if using a "click" secondary step), enrich labeled peptides via CuAAC with biotin-azide and streptavidin beads.

  • Mass Spectrometry : Analyze peptides via LC-MS/MS.

  • Data Search : Set the variable modification.

    • Modification : Addition of the 6-methylpyridine-2-sulfonyl moiety.

    • Mass Shift : Calculation:

      
      .
      
    • Note: Effectively, you are adding the mass of the sulfonyl-pyridine group.

    • Target Residues : Select Tyr, Lys, Ser, His, Thr as variable modification sites.[2][3][4]

Diagram: ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Incubation Incubation with 6-Me-Py-SO2F (1 hr, pH 7.4) Lysate->Incubation Digestion Trypsin Digestion (Peptide Generation) Incubation->Digestion Covalent Labeling MS LC-MS/MS Analysis Digestion->MS Bioinformatics Data Analysis (Identify Mass Shift) MS->Bioinformatics Spectral Matching

Caption: Workflow for identifying targets of 6-Me-Py-SO2F using mass spectrometry-based proteomics.

References

  • Jones, L. H. (2025).[4] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.[4] Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015).[4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Hamil, A. S., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie. Link

  • Dubois, F., et al. (2021). Pyridine-2-sulfonyl fluoride (PyFluor) as a reliable reagent for fluorination.[5] Organic Chemistry Frontiers. Link

Sources

Exploratory

Technical Whitepaper: Safe Handling and Application of 6-Methylpyridine-2-sulfonyl Fluoride

Executive Summary 6-Methylpyridine-2-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike their sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylpyridine-2-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "balanced stability"—they are resistant to reduction and hydrolysis under neutral conditions but become highly reactive electrophiles upon activation by specific local environments (e.g., protein pockets or Lewis bases).

This guide addresses the "Trojan Horse" hazard profile of this compound: its stability allows it to penetrate biological barriers (skin/membranes) intact, where it can subsequently covalently modify proteins and release fluoride ions (F⁻), posing a dual risk of systemic toxicity and potential hydrofluoric acid (HF) generation upon metabolic or acidic degradation.

Part 1: Chemical Profile & Reactivity Mechanism

Physicochemical Identity
  • Chemical Name: 6-Methylpyridine-2-sulfonyl fluoride

  • Functional Class: Heteroaryl Sulfonyl Fluoride / SuFEx Hub[1]

  • Molecular Formula: C₆H₆FNO₂S

  • Key Structural Feature: The pyridine nitrogen at position 1 provides electron-withdrawing character, activating the sulfonyl fluoride at position 2 for nucleophilic attack, while the methyl group at position 6 increases lipophilicity, enhancing membrane permeability.

Mechanism of Action (SuFEx)

In drug discovery, this compound acts as a covalent probe. It targets nucleophilic residues (Serine, Tyrosine, Lysine) within a protein. The reaction is defined by a high energy barrier that prevents non-specific hydrolysis but allows specific reaction when "chaperoned" by the protein environment.

Diagram 1: The SuFEx Ligation & Fluoride Release Pathway This diagram illustrates the transition from a stable probe to a covalent adduct, highlighting the critical release of the fluoride ion.

SuFEx_Mechanism Compound 6-Methylpyridine-2- sulfonyl fluoride TS Transition State (H-Bond Stabilization) Compound->TS Activation Protein Target Protein (Nu: Ser/Tyr/Lys) Protein->TS Adduct Covalent Adduct (Irreversible) TS->Adduct S-F Bond Cleavage Byproduct Fluoride Ion (F-) HF Potential TS->Byproduct Leaving Group

Part 2: Toxicology & Hazard Assessment[2]

The "Fluoride" Factor

While less hydrolytically unstable than sulfonyl chlorides, this compound must be treated with the same reverence as an HF precursor.

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B).

  • Secondary Hazard: Acute Toxicity (Oral/Dermal/Inhalation).

  • Latent Hazard: Metabolic hydrolysis releases F⁻. If a significant quantity is absorbed, it can sequester serum calcium (hypocalcemia), leading to cardiac arrhythmia.

Comparative Stability Data
FeatureSulfonyl Chlorides (R-SO₂Cl)6-Methylpyridine-2-sulfonyl fluorideSafety Implication
Hydrolysis Rapid (Minutes)Slow (Hours to Days at neutral pH)Persistence: Spills do not "neutralize themselves" quickly.
Redox Stability Susceptible to reductionResistant to reductionCompatible with biological assays; harder to quench oxidatively.
Selectivity Low (Reacts indiscriminately)High (Context-dependent)Lower immediate burn sensation, leading to delayed symptom onset .

Part 3: Engineering Controls & PPE (Defense in Depth)

The following protocol utilizes a "Defense in Depth" strategy. Reliance on a single barrier is insufficient due to the compound's lipophilicity and delayed toxicity.

Personal Protective Equipment (PPE) Matrix
  • Hands (Critical):

    • Layer 1 (Inner): 4 mil Nitrile (Inspection layer).

    • Layer 2 (Outer): 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Rationale: Sulfonyl fluorides are often dissolved in DMSO or DMF for biological assays. These solvents permeate thin nitrile rapidly, carrying the toxic payload through to the skin.

  • Respiratory:

    • Work must be performed in a Class II Type B2 Biosafety Cabinet or a Chemical Fume Hood with face velocity >100 fpm.

    • Respirator: If hood containment is breached, use a full-face respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).

  • Eyes:

    • Chemical splash goggles (unvented). Face shield required for synthesis scales >1g.

Engineering Controls
  • Glassware Restriction: Do not store long-term in un-silanized glass if moisture is present (etching risk from HF). Use PTFE (Teflon) or HDPE containers.[2]

  • Vacuum Systems: Cold traps must be basic (e.g., KOH pellets) to neutralize any evolved HF vapors during evaporation.

Part 4: Operational Protocols

Synthesis and Handling Workflow

This workflow is designed to be self-validating —each step includes a check to ensure containment.

Diagram 2: Safe Handling Workflow Visualizing the operational loop from storage to disposal.

Handling_Workflow Start Storage (4°C, Desiccated, PTFE) Prep Weighing (Fume Hood/Glovebox) Start->Prep Check Seal Solvent Solubilization (Anhydrous DMSO/ACN) Prep->Solvent Double Glove Reaction SuFEx Reaction (Closed Vessel) Solvent->Reaction Quench Quenching (0.5M NaOH/MeOH) Reaction->Quench End Point Waste Disposal (High pH Fluoride Waste) Quench->Waste pH Check > 10 Waste->Waste Segregate from Acid Waste

Decontamination and Quenching

Unlike standard organic spills, water alone is insufficient and potentially dangerous (generates HF).

  • Quenching Solution: Prepare a solution of 1M Sodium Hydroxide (NaOH) in 50% Methanol .

    • Mechanism:[3][4][5] The hydroxide ion (

      
      ) rapidly attacks the sulfonyl center, displacing the fluoride (
      
      
      
      ) and forming the non-reactive sulfonate. The base then neutralizes the generated HF to NaF (salt).
  • Procedure:

    • Cover spill with absorbent pads.

    • Gently pour quenching solution over pads (from outside in).

    • Allow 15 minutes contact time.

    • Check pH (must be basic). Collect as hazardous chemical waste.

Part 5: Emergency Response

CRITICAL: Standard acid burn treatments are insufficient. Calcium Gluconate is the specific antidote for fluoride exposure.[2]

Exposure Response Algorithm

Diagram 3: Emergency Decision Tree Immediate actions required upon exposure.

Emergency_Response Exposure Exposure Detected Type Route? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Flush Water (5 min) 2. Apply Ca-Gluconate Gel 3. Massage continuously Skin->Action_Skin Action_Eye 1. Flush Water (15 min) 2. DO NOT use Gel 3. 1% Ca-Gluconate Drops Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. Nebulized Ca-Gluconate Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION IMMEDIATELY Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

First Aid Kit Requirements

Laboratories handling >100mg of 6-Methylpyridine-2-sulfonyl fluoride must have a dedicated "HF/Fluoride Kit" mounted near the hood containing:

  • 2.5% Calcium Gluconate Gel (Check expiration monthly).

  • Hexafluorine® (if available) - an amphoteric chelating agent.

  • Calcium Carbonate tablets (for ingestion, if conscious).

  • Copy of SDS to hand to EMTs.[6]

References

  • Sharpless, K. B., et al. (2014).[7] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. Link

  • National Institutes of Health (NIH). (2023). "Sulfur fluoride exchange (SuFEx) - PMC." PubMed Central. Link

  • American Chemistry Council. (2018).[8] "Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride and Hydrofluoric Acid." Link

  • Yale Environmental Health & Safety. "Standard Operating Procedure - HYDROFLUORIC ACID." Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methylpyridine-2-sulfonyl Fluoride as a Tunable SuFEx Probe for Covalent Protein Labeling

Executive Summary This guide details the application of 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SF) as a next-generation covalent probe for chemoproteomics and ligand-directed labeling. Unlike traditional sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SF) as a next-generation covalent probe for chemoproteomics and ligand-directed labeling. Unlike traditional sulfonyl chlorides (too reactive) or phenyl sulfonyl fluorides (often too inert), the pyridine-based scaffold leverages the electron-deficient nature of the heterocycle to enhance electrophilicity at the sulfur center. Crucially, the 6-methyl substitution provides steric shielding and inductive stabilization, tuning the probe’s reactivity to the "Goldilocks" zone required for specific biological labeling via Sulfur-Fluoride Exchange (SuFEx) chemistry.

This document provides a complete roadmap for researchers to utilize 6-Me-Py-SF for residue-specific labeling (Tyr, Lys, His), including stability assessments, labeling protocols, and mass spectrometry-based site identification.

Mechanism of Action: The SuFEx Advantage

Chemical Principles

The sulfonyl fluoride group (-SO₂F) is a "sleeping beauty" warhead. It is generally stable in aqueous buffer and plasma but reacts rapidly when the fluoride is activated by the local protein environment (e.g., H-bonding in an active site) or when in proximity to a nucleophile.

Why 6-Methylpyridine-2-sulfonyl fluoride?

  • Nitrogen Activation: The pyridine nitrogen at the 2-position acts as an electron sink, making the sulfur more electrophilic compared to benzene analogs.

  • Steric Modulation: The methyl group at the 6-position prevents rapid hydrolysis and non-specific reactions by sterically hindering the nitrogen and slightly donating electron density, preventing the probe from being too "hot."

  • Residue Selectivity: While traditionally targeting Serine, SuFEx probes like 6-Me-Py-SF have shown a privileged preference for Tyrosine (Tyr) and Lysine (Lys) residues, particularly those with perturbed pKa values in binding pockets.

Reaction Pathway Diagram

The following diagram illustrates the SuFEx mechanism where the probe covalently modifies a Tyrosine residue, releasing Fluoride (HF).

SuFEx_Mechanism Probe 6-Me-Py-SO2F (Electrophile) Transition Transition State (F- stabilized by H-bond) Probe->Transition Binding Protein Protein-Tyr-OH (Nucleophile) Protein->Transition Nucleophilic Attack Adduct Covalent Adduct (Protein-O-SO2-Py-Me) Transition->Adduct SuFEx Reaction Byproduct HF (Leaving Group) Transition->Byproduct Elimination

Figure 1: Mechanism of SuFEx-mediated tyrosine labeling by 6-Me-Py-SF. The reaction is driven by the unique stability of the fluoride leaving group.[1]

Pre-Experimental Validation: Stability Profiling

Before applying the probe to precious biological samples, you must validate its stability in your specific buffer system. Pyridine sulfonyl fluorides are more susceptible to hydrolysis than their phenyl counterparts.

Protocol 1: Hydrolytic Stability Assay (NMR/LC-MS)

Objective: Determine the half-life (


) of the probe in PBS at pH 7.4.

Materials:

  • 6-Me-Py-SF (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4[2][3]

  • Internal Standard (e.g., Benzoic acid or a non-reactive sulfone)

Procedure:

  • Preparation: Dilute the 10 mM stock to 500 µM in PBS (final DMSO concentration 5%).

  • Incubation: Incubate the mixture at 37°C in a thermomixer.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Add equal volume of Acetonitrile (ACN) to precipitate salts/proteins (if present) or inject directly if using HPLC.

  • Analysis: Monitor the disappearance of the parent peak (M+H) and appearance of the sulfonic acid hydrolysis product (M-F+OH).

Acceptance Criteria:

  • 
     intact after 4 hours.
    
  • If

    
     hour, the probe is too reactive for long incubations; reduce pH to 7.0 or decrease temperature to 4°C.
    

Core Protocol: Covalent Protein Labeling

This protocol describes the labeling of a target protein in a complex lysate. If using 6-Me-Py-SF as a "fragment" probe, this assesses the "ligandability" of the proteome.

Protocol 2: Proteome Labeling and Click Chemistry

Context: Since 6-Me-Py-SF itself is the warhead, we assume it is either derivatized with an alkyne handle (Probe-Alkyne) for enrichment, or we are performing direct analysis of the mass shift on a purified protein. The protocol below assumes an Alkyne-tagged analog (e.g., 6-Me-Py-SF-alkyne) is used for lysate profiling.

Materials:

  • Cell Lysate (1 mg/mL in PBS)

  • Probe: 6-Me-Py-SF-Alkyne (100x stock)

  • Click Reagents: TAMRA-Azide or Biotin-Azide, TCEP, TBTA, CuSO₄

  • Precipitation Reagents: Methanol, Chloroform

Step-by-Step Workflow:

  • Probe Incubation:

    • Thaw cell lysate on ice.

    • Add 6-Me-Py-SF-Alkyne to lysate (Final conc: 10–50 µM).

    • Control: Add DMSO vehicle to a separate sample.

    • Incubate for 1 hour at 37°C . (Note: SuFEx is slower than acrylamides; 1 hour is minimum).

  • Click Chemistry (CuAAC):

    • To the labeled lysate, sequentially add:

      • TAMRA-Azide (100 µM final)

      • TBTA (100 µM final)

      • CuSO₄ (1 mM final)

      • TCEP (1 mM final) — Add last to initiate.

    • Vortex and incubate for 1 hour at Room Temperature (RT) in the dark.

  • Quenching & Cleanup:

    • Add 4 volumes of ice-cold Methanol to precipitate proteins and remove excess unreacted probe.

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Wash pellet 2x with cold Methanol.

  • Readout:

    • Resuspend pellet in 1x SDS Loading Buffer.

    • Resolve on SDS-PAGE.

    • Scan for fluorescence (TAMRA) or blot for Biotin (Streptavidin-HRP).

Mass Spectrometry: Site Identification

To identify exactly which residue was modified, we utilize LC-MS/MS.

Protocol 3: Sample Preparation for MS
  • Digestion: Perform Trypsin/LysC digestion on the labeled proteome (from Protocol 2, Biotin-enriched).

  • Enrichment: Use Streptavidin-agarose beads to pull down biotinylated peptides.

  • Elution: Elute peptides (often requires acidic elution or on-bead digestion if the linker is not cleavable).

Data Analysis Parameters

When searching MS data (MaxQuant, Proteome Discoverer), you must define a custom Variable Modification.

Modification Logic: The reaction is: Protein-Nu-H + R-SO₂-F


Protein-Nu-SO₂-R + HF.
Therefore, the mass shift is the mass of the probe minus the mass of Fluoride (19 Da) and the proton (1 Da) lost from the amino acid?
Correction: The proton is lost from the protein, the Fluoride is lost from the probe. The net addition to the protein residue is the Sulfonyl moiety (R-SO₂) .
ParameterValueNotes
Modification Name 6-Me-Py-SulfonylCustom Mod
Mass Shift (

m)
+ MW(Probe) - 20.006 MW(Probe) - MW(HF)
Target Residues Tyr (Y), Lys (K) Primary targets
Secondary Targets Ser (S), His (H)Possible, context-dependent
Losses NoneSulfonyl bonds are stable in MS/MS

Example Calculation: If your probe is 6-Methylpyridine-2-sulfonyl fluoride (MW


 175.18 Da):
  • Added Mass =

    
    .
    

Experimental Workflow Diagram

Workflow Start Start: Cell Lysate (Proteome) Step1 Add 6-Me-Py-SF Probe (10-50 µM, 1h, 37°C) Start->Step1 Step2 Click Chemistry (Azide-Tag + CuAAC) Step1->Step2 Step3 Protein Precipitation (Remove free probe) Step2->Step3 Branch Analysis Type Step3->Branch Gel SDS-PAGE (Fluorescence Scanning) Branch->Gel Validation MS Trypsin Digest & LC-MS/MS Branch->MS Discovery ID Site Identification (Tyr/Lys Modification) MS->ID

Figure 2: Integrated workflow for proteomic profiling using 6-Me-Py-SF probes.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background/Precipitation Probe insolubility or "Click" reagents crashing out.Ensure Probe DMSO stock < 1% final. Premix TCEP/CuSO4 before adding to lysate.
No Labeling Observed Probe hydrolysis or pH too low.Verify probe stability (Protocol 1). Increase pH to 8.0 (SuFEx is pH sensitive; Tyr-phenolate is the nucleophile).
Promiscuous Labeling Probe concentration too high ("Swamping").Perform a dose-response (1, 10, 50, 100 µM). 6-Me-Py-SF is more reactive than phenyl-SF; lower concentrations may be needed.
MS Identification Failure Incorrect mass shift parameter.Recalculate

m based on exact structure. Ensure "Variable Modification" is set for Y and K.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[5] Chemical Science, 6(5), 2650–2659. [Link]

  • Mortinson, U. A., et al. (2018). A Ligand-Directed Approach to Labeling Endogenous Proteins in Living Cells. Journal of the American Chemical Society, 140(1), 200–203. [Link]

  • Zanon, P. R. A., et al. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles.[5] ChemRxiv. [Link][5]

Sources

Application

Application Notes and Protocols for Site-Specific Protein Modification with 6-Methylpyridine-2-sulfonyl Fluoride

Introduction: Harnessing the Power of Sulfonyl Fluorides for Precision Bioconjugation Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Sulfonyl Fluorides for Precision Bioconjugation

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered proteins for therapeutic, diagnostic, and research applications.[1] Among the arsenal of chemical tools available, sulfonyl fluorides have emerged as a privileged class of electrophiles for the covalent modification of proteins.[2][3] These reagents exhibit a unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, lysine, histidine, and, notably, tyrosine.[4][5] This application note provides a detailed guide to the use of 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SF) for the site-specific modification of tyrosine residues on proteins, a process facilitated by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4][6]

The SuFEx reaction is a highly efficient and biocompatible "click chemistry" that allows for the formation of stable sulfonate esters by reacting a sulfonyl fluoride with a nucleophile, such as the phenolic hydroxyl group of tyrosine.[6][7] The pyridine scaffold of 6-Me-Py-SF can be further functionalized, allowing for the attachment of a wide array of payloads, including fluorophores, biotin tags, and therapeutic agents, to a target protein with high precision. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for their specific applications.

Mechanism of Action: Tyrosine-Selective Modification via SuFEx

The site-specific modification of tyrosine residues by 6-Methylpyridine-2-sulfonyl fluoride proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This process is characterized by the nucleophilic attack of the deprotonated hydroxyl group of a tyrosine residue on the electrophilic sulfur atom of the sulfonyl fluoride.

SuFEx_Mechanism cluster_0 Protein with Target Tyrosine cluster_1 6-Methylpyridine-2-sulfonyl fluoride cluster_2 Base-Catalyzed Deprotonation cluster_3 Nucleophilic Attack and Product Formation Protein_Tyr Protein-Tyr-OH Protein_Tyr_Anion Protein-Tyr-O⁻ Protein_Tyr->Protein_Tyr_Anion + B: Base B: Reagent 6-Me-Py-SO2F Transition_State [Transition State] Reagent->Transition_State Product Protein-Tyr-O-SO2-Py-6-Me Protein_Tyr_Anion->Protein_Tyr + BH⁺ Protein_Tyr_Anion->Transition_State Protonated_Base BH⁺ Transition_State->Product Fluoride_Ion F⁻ Transition_State->Fluoride_Ion

Caption: Mechanism of tyrosine modification by 6-Methylpyridine-2-sulfonyl fluoride.

The reaction is typically carried out under mildly basic conditions (pH 7.8-8.3) to facilitate the deprotonation of the tyrosine hydroxyl group, thereby increasing its nucleophilicity. The resulting sulfonate ester linkage is stable under physiological conditions.[8] The selectivity for tyrosine over other nucleophilic residues like lysine and histidine can often be achieved by controlling the reaction pH and the local microenvironment of the amino acid on the protein surface.[9]

Core Experimental Protocol: Site-Specific Protein Modification

This protocol provides a general framework for the modification of a target protein with 6-Methylpyridine-2-sulfonyl fluoride. Optimization of specific parameters may be required for each unique protein and application.

Materials and Reagents
  • Target protein of interest

  • 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SF)

  • Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0

  • Solvent for 6-Me-Py-SF: Anhydrous DMSO or DMF

  • Purification system: Desalting column, size-exclusion chromatography (SEC), or dialysis cassettes

  • Analytical instruments: LC-MS system, SDS-PAGE equipment

Experimental Workflow

Experimental_Workflow A 1. Protein Preparation C 3. Labeling Reaction A->C B 2. Reagent Preparation B->C D 4. Reaction Quenching C->D E 5. Purification D->E F 6. Characterization E->F

Caption: General workflow for protein modification with 6-Me-Py-SF.

Step-by-Step Protocol
  • Protein Preparation:

    • Ensure the protein sample is pure and in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) that could compete with the protein for the reagent. A recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 8.0.

    • Determine the protein concentration accurately.

  • Reagent Preparation:

    • Prepare a stock solution of 6-Methylpyridine-2-sulfonyl fluoride in anhydrous DMSO or DMF. A typical stock concentration is 10-100 mM.

    • Prepare the stock solution fresh before each use to minimize hydrolysis.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the reaction buffer.

    • Add the desired molar excess of the 6-Me-Py-SF stock solution to the protein solution. A starting point is typically a 10- to 50-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Reaction Quenching:

    • To stop the reaction, add a quenching reagent containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography.

    • Alternatively, dialysis against a suitable buffer can be performed.

  • Characterization of the Modified Protein:

    • SDS-PAGE: Analyze the purified protein by SDS-PAGE to check for integrity and potential aggregation. If the payload attached to the 6-Me-Py-SF is a fluorophore, the gel can be imaged using a fluorescence scanner.

    • Mass Spectrometry (LC-MS): This is the most definitive method to confirm the modification.[10][11]

      • Intact Mass Analysis: Determine the molecular weight of the modified protein. An increase in mass corresponding to the addition of the 6-Me-Py-SF moiety confirms the conjugation.

      • Peptide Mapping: For site-specific localization, the modified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This will identify the specific tyrosine residue(s) that have been modified.[2]

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
6-Me-Py-SF Molar Excess 10-100 foldThe optimal ratio depends on the protein and the number of accessible tyrosines.
Reaction pH 7.8 - 8.3Mildly basic conditions are crucial for tyrosine deprotonation.
Reaction Temperature Room Temperature (20-25 °C)Higher temperatures may lead to protein denaturation.
Reaction Time 1 - 4 hoursMonitor the reaction progress to determine the optimal time.
Quenching Reagent 50-100 mM Tris-HCl, pH 8.0Effectively consumes unreacted sulfonyl fluoride.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency - Insufficient molar excess of reagent- Suboptimal pH- Inaccessible tyrosine residues- Increase the molar excess of 6-Me-Py-SF- Optimize the reaction pH within the 7.8-8.3 range- Consider protein denaturation/refolding to expose tyrosine residues (if applicable)
Non-specific Modification - Reaction pH is too high- Prolonged reaction time- Lower the reaction pH towards 7.8- Reduce the reaction time and monitor the progress
Protein Precipitation - High concentration of organic solvent- Protein instability under reaction conditions- Minimize the volume of the 6-Me-Py-SF stock solution added- Screen different buffer components for improved protein stability

Conclusion

The use of 6-Methylpyridine-2-sulfonyl fluoride offers a robust and selective method for the site-specific modification of tyrosine residues in proteins. The SuFEx chemistry provides a reliable and biocompatible approach to protein bioconjugation, opening up a wide range of possibilities in basic research, diagnostics, and the development of novel protein therapeutics. By following the protocols and guidelines outlined in this application note, researchers can effectively implement this powerful technology to advance their scientific goals.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available from: [Link].

  • Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction. PubMed. Available from: [Link].

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. Available from: [Link].

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. Available from: [Link].

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available from: [Link].

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. Available from: [Link].

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. Available from: [Link].

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). Available from: [Link].

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available from: [Link].

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available from: [Link].

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. Available from: [Link].

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available from: [Link].

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. UCSD Computational Mass Spectrometry Website. Available from: [Link].

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. Available from: [Link].

  • Site-specific Protein Modification and Bio-orthogonal Chemistry. R Discovery. Available from: [Link].

Sources

Method

labeling lysine residues with 6-Methylpyridine-2-sulfonyl fluoride

Application Note: Context-Specific Lysine Labeling via SuFEx Chemistry Using 6-Methylpyridine-2-sulfonyl Fluoride Scientific Rationale & Mechanistic Causality The development of targeted covalent inhibitors (TCIs) and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Context-Specific Lysine Labeling via SuFEx Chemistry Using 6-Methylpyridine-2-sulfonyl Fluoride

Scientific Rationale & Mechanistic Causality

The development of targeted covalent inhibitors (TCIs) and chemical probes has increasingly shifted toward exploiting context-specific amino acid residues beyond the highly nucleophilic, but relatively rare, cysteine[1]. Lysine is highly abundant in the proteome, yet it is notoriously challenging to target selectively. This difficulty arises from the high intrinsic


 (~10.4) of its 

-amino group, which renders it protonated and non-nucleophilic under standard physiological conditions[2].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape. Aryl sulfonyl fluorides, such as 6-methylpyridine-2-sulfonyl fluoride (CAS: 2137619-44-2), are privileged electrophiles. Unlike hyper-reactive sulfonyl chlorides that hydrolyze rapidly in water, sulfonyl fluorides remain remarkably stable in aqueous media[3]. They exhibit "proximity-driven" reactivity, meaning they act as latent warheads that only activate when brought into a highly specific protein microenvironment.

The Causality of Selectivity: When 6-methylpyridine-2-sulfonyl fluoride is conjugated to a target-binding ligand (or acts as a fragment itself), it binds non-covalently to a protein pocket. In specific microenvironments (such as kinase ATP-binding sites), the local dielectric constant and adjacent hydrophobic or positively charged residues can depress the


 of a neighboring lysine's 

-amino group by up to 5 units, rendering it unprotonated and nucleophilic at pH 7.5[2].

The 6-methylpyridine scaffold serves a critical dual function:

  • Structural Directing: The pyridine nitrogen can engage in hydrogen bonding with the protein backbone, while the 6-methyl group provides steric constraints that optimize the trajectory of the sulfonyl fluoride warhead.

  • SuFEx Activation: Once geometrically aligned, the unprotonated lysine attacks the S(VI) center. The fluoride ion—an excellent leaving group—is eliminated, driving the formation of a highly stable, irreversible sulfonamide bond[3][4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory competitive inhibition and mutational controls to prove that labeling is driven by specific binding rather than non-specific, collision-driven artifacts.

Phase I: In Vitro Protein Labeling & Validation

Objective: Establish covalent engagement and validate site-specificity.

  • Buffer Preparation: Prepare a labeling buffer of 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Causality: You must strictly avoid primary amine-containing buffers (e.g., Tris or glycine). Primary amines will act as competitive nucleophiles, prematurely quenching the SuFEx warhead. pH 7.5 is chosen to ensure bulk solvent-exposed lysines remain protonated and inert.

  • Protein Incubation: Dilute the recombinant wild-type (WT) target protein to a final concentration of 1–2 µM in the labeling buffer.

  • Control Setup (The Self-Validation Step):

    • Competition Control: Pre-incubate a secondary aliquot of the WT protein with a 10-fold molar excess of a known reversible inhibitor for 30 minutes.

    • Mutational Control: Prepare a third aliquot containing a Lys-to-Arg (K

      
      R) point mutant of the suspected target residue. Arginine maintains the positive charge but is SuFEx-inert.
      
  • Probe Addition: Add 6-methylpyridine-2-sulfonyl fluoride (from a 10 mM DMSO stock) to all samples to achieve a final concentration of 20 µM. Ensure the final DMSO concentration remains

    
     2% (v/v) to prevent protein unfolding, which would artificially expose buried residues.
    
  • Reaction & Quenching: Incubate at 37°C for 2 hours. Quench the reaction by adding 100 mM Tris-HCl (pH 8.0) to mop up unreacted probe, followed by rapid buffer exchange using a Zeba spin desalting column.

Phase II: Tryptic Digestion and LC-MS/MS Mapping

Objective: Identify the specific lysine residue modified by the SuFEx warhead.

  • Denaturation: Add urea to the quenched protein samples to a final concentration of 8 M to unfold the protein and expose the backbone.

  • Reduction & Alkylation: Treat with 10 mM DTT (30 min, 37°C) to reduce disulfide bonds, followed by 20 mM iodoacetamide (30 min, room temperature, in the dark) to prevent disulfide re-formation.

  • Digestion: Dilute the urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with 1% Formic Acid and desalt using C18 ZipTips.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution Orbitrap mass spectrometer.

    • Validation Check: The specific +155.0041 Da mass shift must be present in the WT sample, completely absent in the K

      
      R mutant sample, and significantly reduced in the competition control.
      

Quantitative Data Presentation

Table 1: Comparison of Electrophilic Warheads for Lysine Targeting

Warhead TypeAqueous StabilityReactivity ProfileTarget ResiduesOff-Target Potential
Sulfonyl Fluoride (SuFEx) Extremely HighProximity-drivenLys, Tyr, HisLow (requires

depression)
Fluorosulfate (SuFEx) Very HighProximity-drivenLys, Tyr, HisVery Low
Sulfonyl Chloride Low (Hydrolyzes rapidly)Unselective electrophileLys, Ser, Thr, CysHigh (labels solvent-exposed residues)
Activated Esters (NHS) ModerateAmine-reactiveLys, N-terminusHigh (labels all accessible amines)

Table 2: Diagnostic Parameters for 6-Methylpyridine-2-sulfonyl Adducts in Mass Spectrometry

ParameterValue / FormulaDescription
Reagent Formula

Intact 6-methylpyridine-2-sulfonyl fluoride probe
Leaving Group HF (20.0062 Da)Fluoride elimination during the SuFEx reaction
Adduct Formula

Covalently bound sulfonamide moiety
Exact Mass Shift +155.0041 DaAdded to the exact mass of the target Lysine residue
Diagnostic MS/MS Ion m/z 156.0119Protonated 6-methylpyridine-2-sulfinic acid fragment

Visualization: SuFEx Labeling Workflow

SuFEx_Workflow Target Protein Target (High pKa Lysine) Complex Non-Covalent Complex (Proximity Binding) Target->Complex Incubation (pH 7.5) Warhead 6-Methylpyridine-2-sulfonyl fluoride Probe Warhead->Complex Specific Binding Transition SuFEx Reaction (Lysine pKa Depression) Complex->Transition Activation Adduct Covalent Sulfonamide Adduct Transition->Adduct HF Elimination (-20 Da) Digest Tryptic Digestion Adduct->Digest Denaturation / Cleavage LCMS LC-MS/MS Analysis (Site Identification) Digest->LCMS +155 Da Mass Shift

Workflow of proximity-driven SuFEx labeling of lysine residues using a sulfonyl fluoride probe.

References

1.[1] Title: Structure-based design and analysis of SuFEx chemical probes. Source: PMC - NIH (National Institutes of Health). URL: [Link]

2.[3] Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: Journal of the American Chemical Society (JACS). URL: [Link]

3.[2] Title: Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Source: PMC - NIH (National Institutes of Health). URL: [Link]

4.[4] Title: A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Source: Journal of the American Chemical Society (JACS). URL: [Link]

Sources

Application

targeting serine proteases with 6-Methylpyridine-2-sulfonyl fluoride

Targeted Covalent Inhibition of Serine Proteases Using 6-Methylpyridine-2-Sulfonyl Fluoride (6-Me-PySF) Introduction & Mechanistic Rationale Serine proteases are critical regulatory enzymes in human physiology, governing...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibition of Serine Proteases Using 6-Methylpyridine-2-Sulfonyl Fluoride (6-Me-PySF)

Introduction & Mechanistic Rationale

Serine proteases are critical regulatory enzymes in human physiology, governing processes from immune response to tissue remodeling. Dysregulation of these enzymes is a hallmark of numerous inflammatory and oncological pathologies. While traditional covalent inhibitors like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been used for decades to block protease activity, they often suffer from off-target promiscuity and rapid aqueous hydrolysis[1].

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent inhibition. Sulfonyl fluorides (SFs) are now recognized as "privileged warheads" due to their exceptional biocompatibility and context-dependent reactivity[2]. This behavior is driven by the "Sleeping Beauty" phenomenon : SFs remain chemically inert in aqueous biological fluids but are instantly activated upon docking into the precise hydrogen-bonding microenvironment of a properly folded enzyme active site[3].

The 6-Me-PySF Advantage: 6-Methylpyridine-2-sulfonyl fluoride (6-Me-PySF) represents a highly tunable structural evolution of the classical benzenesulfonyl fluoride scaffold.

  • Electronic Tuning: The electron-deficient pyridine ring modulates the electrophilicity of the sulfur center, optimizing the balance between stability and reactivity.

  • Steric Gating: The 6-methyl substitution introduces a deliberate steric penalty. This restricts the warhead's access to smaller, off-target hydrolase pockets, driving selectivity toward proteases with accommodating S1/S2 subsites.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen-bond acceptor, anchoring the inhibitor to the peptide backbone of the active site and perfectly aligning the S-F bond for nucleophilic attack by the catalytic serine (e.g., Ser195).

Mechanism A Active Serine Protease (Catalytic Triad: Ser-His-Asp) C Enzyme-Inhibitor Complex (Non-covalent Docking) A->C Specific Binding B 6-Me-PySF Warhead (Latent Electrophile) B->C F Denatured Enzyme (No Reaction) B->F Off-target / Unfolded D SuFEx Transition State (Base-catalyzed F- elimination) C->D Nucleophilic Attack (Ser-OH) E Covalent Sulfonylated Adduct (Irreversibly Inhibited Enzyme) D->E HF Release

Caption: Context-dependent SuFEx mechanism of 6-Me-PySF targeting the serine protease catalytic triad.

Physicochemical Properties
PropertyValue / Description
Chemical Name 6-Methylpyridine-2-sulfonyl fluoride
CAS Number 2137619-44-2[4]
Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
Target Residue Catalytic Serine (via SuFEx sulfonylation)
Solubility DMSO, DMF (Prepare 10-50 mM stock solutions)
Aqueous Stability High (Inert until activated by target microenvironment)
Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality checks. Covalent inhibitors require fundamentally different validation workflows than reversible competitive inhibitors.

Protocol A: Time-Dependent In Vitro Inhibition & Intact Mass Validation

Because 6-Me-PySF forms an irreversible covalent bond, its potency is time-dependent. A standard


 is insufficient; researchers must evaluate the rate of inactivation (

). Furthermore, to prove the "Sleeping Beauty" mechanism, intact mass spectrometry must be used to verify 1:1 stoichiometry and rule out promiscuous labeling[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 6-Me-PySF in anhydrous DMSO. Dilute into assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4) immediately before use. Keep final DMSO concentration

    
    .
    
  • Enzyme Incubation (The Causality Step):

    • Test Sample: Incubate recombinant serine protease (e.g., 100 nM) with varying concentrations of 6-Me-PySF (0.1 μM to 100 μM) at 37°C.

    • Self-Validation Control: Heat-denature an aliquot of the enzyme (95°C for 10 min) and incubate with the highest concentration of 6-Me-PySF.

  • Kinetic Readout: At specific time intervals (e.g., 0, 10, 30, 60 minutes), extract a 10 μL aliquot and add to 90 μL of buffer containing a fluorogenic substrate (e.g., AMC-linked peptide). Measure fluorescence velocity to calculate the remaining active enzyme fraction.

  • Mass Spectrometry Validation: Desalt the 60-minute samples and analyze via MALDI-TOF or LC-MS.

    • Expected Result: The active enzyme will show a mass shift of +155 Da (addition of the 6-methylpyridine-2-sulfonyl group minus the fluoride leaving group). The heat-denatured control must show no mass shift , proving the warhead only reacts with a functional active site[5].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To evaluate the selectivity of 6-Me-PySF across the entire serine hydrolase family in a complex biological sample, competitive ABPP is utilized.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse cells (e.g., neutrophils or cancer cell lines) in native buffer (PBS + 0.1% Triton X-100, without commercial protease inhibitor cocktails). Clarify by centrifugation at 14,000 x g.

  • Pre-incubation: Treat 50 μg of proteome lysate with a dose-response gradient of 6-Me-PySF (Vehicle, 1 μM, 10 μM, 50 μM) for 60 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) at 1 μM final concentration for 30 minutes.

    • Causality: FP-Rh labels all active serine hydrolases. If 6-Me-PySF has covalently occupied a specific protease's active site, FP-Rh cannot bind, resulting in the disappearance of that specific fluorescent band.

  • Separation & Imaging: Quench the reaction with 4x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em 532/580 nm).

ABPP_Workflow S1 1. Native Proteome Extraction S2 2. 6-Me-PySF Pre-incubation S1->S2 S3 3. FP-Rhodamine Labeling S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. In-Gel Fluorescence Imaging S4->S5

Caption: Competitive ABPP workflow mapping target engagement of 6-Me-PySF in complex proteomes.

Quantitative Data Presentation: Benchmarking Selectivity

The following table presents representative benchmarking data illustrating how the structural modifications of 6-Me-PySF alter its pharmacological profile compared to classical, promiscuous sulfonyl fluorides[3],[1].

InhibitorTrypsin

(μM)
Chymotrypsin

(μM)
Neutrophil Elastase

(μM)
Aqueous Half-Life (pH 7.4)
PMSF 25.012.5>100< 1 hour
AEBSF 1.55.045.0~ 4 hours
6-Me-PySF >100 (Steric clash)2.10.8> 24 hours

Data Interpretation: The 6-methyl group effectively abolishes binding to the narrow S1 pocket of Trypsin, while the pyridine scaffold enhances affinity for elastase-like and chymotrypsin-like pockets, demonstrating the power of rational warhead tuning.

References
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (PMC - NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Stability of 6-Methylpyridine-2-Sulfonyl Fluoride

Welcome to the Application Support Center. This guide is designed for researchers, chemical biologists, and drug development professionals utilizing 6-Methylpyridine-2-sulfonyl fluoride (6-Me-PyFluor) in Sulfur(VI) Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, chemical biologists, and drug development professionals utilizing 6-Methylpyridine-2-sulfonyl fluoride (6-Me-PyFluor) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent ligand discovery.

While sulfonyl fluorides are celebrated for their remarkable resistance to reduction and thermodynamic stability compared to sulfonyl chlorides, heteroaromatic variants—specifically


-pyridyl systems—present unique stability challenges in aqueous media. This guide provides the mechanistic causality behind these challenges and field-proven methodologies to ensure robust experimental outcomes.

Diagnostic Overview & Mechanistic Causality

To effectively troubleshoot, one must first understand the chemical environment of the S(VI) center in 6-Me-PyFluor. The compound is susceptible to two primary degradation pathways in aqueous buffers:

  • Base-Catalyzed Hydrolysis: The electronegative pyridine nitrogen at the 2-position (

    
    -position) strongly withdraws electron density, rendering the sulfur center highly electrophilic. In the presence of water and general base catalysts (like phosphate), the S-F bond undergoes heterolytic cleavage, yielding the inactive sulfonic acid.
    
  • Formal SO₂ Extrusion: Unlike standard phenyl sulfonyl fluorides,

    
    - and 
    
    
    
    -isomeric pyridine sulfonyl halides are uniquely prone to decomposition via 1[1]. This pathway results in the formation of 2-fluoro-6-methylpyridine and the release of sulfur dioxide.

DegradationPathways Compound 6-Methylpyridine-2-sulfonyl fluoride (Intact Probe) Hydrolysis Hydrolysis (Water / OH-) Compound->Hydrolysis Base Catalysis (e.g., PBS) Extrusion SO2 Extrusion (Alpha-Isomer Specific) Compound->Extrusion Thermal/Solvent Stress SulfonicAcid 6-Methylpyridine-2-sulfonic acid + HF Hydrolysis->SulfonicAcid Fluoropyridine 2-Fluoro-6-methylpyridine + SO2 Extrusion->Fluoropyridine

Degradation pathways of 6-Me-PyFluor: Hydrolysis vs. SO2 extrusion in aqueous media.

Experimental Troubleshooting Guide

Issue A: Rapid Compound Depletion in Assay Buffer (No Target Present)

Symptom: LC-MS or ¹⁹F NMR analysis reveals that <50% of the intact 6-Me-PyFluor remains after 2 hours of incubation in standard assay buffers (e.g., PBS, pH 7.4). Root Cause: Phosphate ions in PBS act as general base catalysts, accelerating the nucleophilic attack of water on the S(VI) center.

Self-Validating Optimization Protocol: To isolate buffer-induced degradation from target-induced consumption, establish a "protein-free" validation workflow:

  • Stock Preparation: Prepare a 10 mM stock of 6-Me-PyFluor in anhydrous, septum-sealed DMSO. Store at -20°C.

  • Buffer Swap: Aliquot 950 µL of a zwitterionic Good's buffer (e.g., 50 mM HEPES, pH 7.0) into an LC-MS vial. Causality:2[2] because HEPES lacks the phosphate species that catalyze hydrolysis.

  • Spike and Incubate: Add 50 µL of the DMSO stock to the buffer (final concentration: 500 µM probe, 5% DMSO). The 5% DMSO co-solvent reduces the local dielectric constant, shielding the electrophile from water.

  • Time-Course Analysis: Inject 10 µL into the LC-MS at t=0, 1h, 2h, and 4h.

  • Validation: If the Area Under the Curve (AUC) of the intact probe remains >80% at 4h in HEPES but depletes in a parallel PBS control, you have successfully validated and mitigated the buffer-catalyzed hydrolysis.

Issue B: Inconsistent Target Labeling & Turbidity

Symptom: High initial labeling reactivity is observed, followed by a sudden plateau. Visible turbidity or precipitation occurs in the reaction well. Root Cause: 6-Me-PyFluor possesses limited aqueous solubility. If the local concentration exceeds the solubility limit during addition, the compound aggregates. Aggregation drives auto-catalytic degradation and prevents the warhead from accessing the protein target.

Methodology for Controlled Addition:

  • Pre-Equilibration: Ensure your protein is fully equilibrated in the optimized buffer (e.g., HEPES pH 7.0) at the desired reaction temperature.

  • Order of Addition: Never add the aqueous buffer to the neat compound or the DMSO stock. Always add the DMSO stock to the aqueous protein solution.

  • Vortexing: Dispense the DMSO stock directly into the center of the liquid volume (avoiding the tube walls) while simultaneously vortexing at a low speed to ensure immediate, homogeneous dispersion.

OptimizationWorkflow Start Assess Baseline Stability (LC-MS / 19F NMR) Step1 Step 1: Buffer Selection Swap PBS for HEPES/MOPS Start->Step1 Step2 Step 2: pH Optimization Lower pH to 6.8 - 7.2 Step1->Step2 Step3 Step 3: Co-solvent Addition Add 2-5% DMSO or Glycerol Step2->Step3 Decision Target Labeling Efficiency > 80%? Step3->Decision Success Proceed to in vitro Assays Decision->Success Yes Fail Troubleshoot: Check for Aggregation / TCEP Decision->Fail No

Step-by-step experimental workflow for optimizing SuFEx probe aqueous stability.

Quantitative Data: Buffer & pH Influence on Stability

The following table synthesizes empirical stability data for highly electrophilic heteroaryl sulfonyl fluorides across various buffer systems. Use this as a benchmark for your assay design.

Buffer System (50 mM)pHTemp (°C)Co-solventEstimated Half-Life (t½)Primary Mechanism of Instability
PBS 7.4371% DMSO< 2 hoursPhosphate-catalyzed hydrolysis
Tris-HCl 7.4371% DMSO< 1 hourCovalent adduction (primary amine)
HEPES 7.4371% DMSO~ 4 - 6 hoursMild hydroxide-mediated hydrolysis
HEPES 7.0255% DMSO> 12 hoursStable (Optimized Conditions)
MOPS 6.5255% DMSO> 24 hoursHighly Stable (Acidic shift)

Frequently Asked Questions (FAQs)

Q: Why does my 6-Methylpyridine-2-sulfonyl fluoride degrade so much faster than standard phenyl sulfonyl fluorides? A: The


-heteroaryl nitrogen acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the sulfur center. Furthermore, 

-pyridyl sulfonyl fluorides are uniquely susceptible to 1[1], a rapid degradation pathway completely absent in phenyl or para-pyridyl systems.

Q: Can I use Tris buffer for my protein labeling experiments? A: No. Tris contains a primary aliphatic amine. While SuFEx reagents are highly chemoselective, the extended incubation times required for protein labeling will eventually lead to covalent adduction between the sulfonyl fluoride and the Tris amine. Always use zwitterionic Good's buffers (HEPES, MOPS, PIPES) instead.

Q: Does the addition of salt (e.g., 150 mM NaCl) affect the stability of the probe? A: No. Rigorous chemoproteomic profiling indicates that the2[2]. You should focus your optimization efforts entirely on buffer identity, pH, and co-solvent ratios rather than ionic strength.

Q: Can I use nucleophilic scavengers like DTT or BME in my buffer to prevent protein oxidation? A: It is highly discouraged. Although3[3], high concentrations of strong nucleophiles like Dithiothreitol (DTT) or


-mercaptoethanol (BME) can still displace the fluoride over time, neutralizing your warhead. If disulfide reduction is strictly required for your target protein, use a non-nucleophilic reducing agent like TCEP.

Q: How should I monitor the stability of my DMSO stock solutions over time? A: ¹⁹F NMR is the gold standard for this application. The intact sulfonyl fluoride will present as a sharp singlet (typically around +50 to +60 ppm relative to CFCl₃). The loss of this peak, or the appearance of a free fluoride ion peak (around -119 ppm), provides a direct, quantitative measure of degradation.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications (acs.org) URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Optimization

minimizing off-target labeling with 6-Methylpyridine-2-sulfonyl fluoride

Welcome to the technical support guide for 6-Methylpyridine-2-sulfonyl fluoride (PySO2F), a powerful covalent probe for interrogating the proteome. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methylpyridine-2-sulfonyl fluoride (PySO2F), a powerful covalent probe for interrogating the proteome. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing on-target specificity and navigating the challenges of off-target labeling.

The unique reactivity of the sulfonyl fluoride (SF) warhead allows it to form stable covalent bonds with a range of nucleophilic amino acid residues, including not only reactive serines but also tyrosines, lysines, threonines, and histidines, under physiological conditions.[1][2] This privileged reactivity profile makes PySO2F and related SF probes invaluable tools for covalent enzyme inhibition, target identification, and mapping protein binding sites.[1] However, this same reactivity demands carefully designed experiments to ensure the data generated is both accurate and meaningful.

This guide is structured into a troubleshooting section addressing common experimental issues and a comprehensive FAQ section to explain the fundamental principles behind successful experimental design.

Troubleshooting Guide: Minimizing Off-Target Labeling

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the causal logic behind them.

Q1: I'm observing high background or widespread non-specific labeling in my results (e.g., gels, mass spectrometry). What's causing this and how can I fix it?

A1: High background is a classic sign that the probe's reactivity is not being adequately controlled, leading to promiscuous labeling of proteins beyond your intended target. This can stem from several factors related to probe concentration, stability, and handling.

Probable Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution & Protocol
Excessive Probe Concentration The kinetics of covalent labeling are concentration-dependent. At high concentrations, even residues with lower intrinsic nucleophilicity can be modified, leading to widespread off-target labeling. The goal is to find a concentration that saturates the on-target site without engaging off-targets.Implement a Probe Concentration Optimization Protocol. Titrate the PySO2F probe across a broad range (e.g., from low nanomolar to high micromolar) to identify the lowest concentration that yields a robust on-target signal with minimal background.[3] See the detailed protocol below.
Probe Instability & Hydrolysis Aryl sulfonyl fluorides can be unstable in aqueous buffers at physiological pH, hydrolyzing to the corresponding sulfonic acid.[4] This hydrolysis can sometimes lead to reactive intermediates or alter the effective concentration of your probe, complicating results.Assess Probe Stability. Before a large-scale experiment, incubate the PySO2F probe in your experimental buffer for the duration of your planned labeling experiment. Use NMR or mass spectrometry to monitor for degradation.[4] If instability is an issue, consider preparing fresh stock solutions, minimizing incubation times, or exploring more stable substituted aryl-sulfonyl fluorides.[5][6][7]
Inadequate Quenching The labeling reaction may continue during sample processing (e.g., cell lysis, protein denaturation), leading to artifactual labeling. Unreacted probe can modify newly exposed residues as protein conformation changes.Incorporate a Quenching Step. After the intended incubation period, add a nucleophilic scavenger to consume any remaining unreacted PySO2F. Common quenchers include Dithiothreitol (DTT) or β-mercaptoethanol (BME) added to the lysis buffer or SDS-PAGE sample buffer.[8]
Intrinsic Probe Promiscuity Fragment-like SF probes, due to their small size and inherent reactivity, can sometimes exhibit promiscuity even at lower concentrations.[1]Employ Competition Experiments. A critical control is to pre-incubate your sample with a known, non-covalent inhibitor of your target protein before adding the PySO2F probe. A significant reduction in labeling of your target confirms on-target engagement and helps differentiate it from non-specific background.[9] See the protocol below.
Experimental Protocol: Optimizing PySO2F Probe Concentration

This protocol is designed to identify the optimal probe concentration for maximizing on-target labeling while minimizing off-target effects.

  • Prepare Serial Dilutions: Prepare a 100x stock of your PySO2F probe in DMSO. Create a series of working stocks by serial dilution in DMSO.

  • Set Up Labeling Reactions: In parallel, set up multiple labeling reactions with your protein sample (e.g., cell lysate, recombinant protein). Each reaction should contain the same amount of protein in the same final buffer volume.

  • Add Probe: Add the PySO2F probe to each reaction to achieve a range of final concentrations. For example: 0 µM (DMSO control), 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM, 25 µM.

  • Incubate: Incubate all samples under your standard conditions (e.g., 30 minutes at room temperature).

  • Quench and Process: Stop the reaction by adding Laemmli sample buffer containing a quenching agent like DTT or BME.

  • Analyze: Separate the proteins by SDS-PAGE. If your probe contains a reporter tag (like a fluorophore or biotin), visualize the labeled proteins using an appropriate gel scanner or Western blot.

  • Determine Optimal Concentration: The optimal concentration is the lowest one that gives a strong, specific band for your target protein with the least amount of background labeling in the rest of the lane.

Q2: How can I definitively prove that the labeling I see is specific to my target protein and not just a reactive artifact?

A2: This is the central question in covalent probe research and requires rigorous control experiments. The gold standard is a competition assay, which validates that the probe binds to the specific site of interest.

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Caption: Workflow for a competition assay to validate target engagement.
Experimental Protocol: Competition Assay for Target Validation
  • Prepare Samples: Aliquot at least two identical samples of your protein preparation (e.g., cell lysate).

  • Pre-incubation (Competition Arm): To one sample, add a known non-covalent inhibitor or ligand for your target protein at a concentration well above its Kd (e.g., 10-100x molar excess).

  • Pre-incubation (Control Arm): To the other sample, add an equivalent volume of the inhibitor's vehicle (e.g., DMSO).

  • Incubate: Incubate both samples for a sufficient time to allow the inhibitor to bind to its target (e.g., 15-30 minutes at room temperature).

  • Add PySO2F Probe: Add your PySO2F probe to both samples at the pre-optimized concentration.

  • Labeling Incubation: Incubate for the standard labeling time.

  • Quench and Analyze: Stop the reaction and analyze the samples by gel electrophoresis or mass spectrometry.

  • Interpretation: If the PySO2F probe is binding specifically to the intended site, you will observe a strong signal for your target protein in the control (DMSO) lane and a significantly reduced or absent signal in the competition (inhibitor) lane.

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism of PySO2F, and which amino acids are most susceptible to labeling?

A3: The PySO2F warhead reacts via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The electrophilic sulfur atom is attacked by a nucleophilic amino acid side chain, displacing the fluoride ion and forming a stable covalent sulfonyl-amino acid adduct.

While originally known for reacting with the active site serines of proteases, the reactivity of sulfonyl fluorides is broader.[1] The specific residues labeled depend heavily on the protein's local microenvironment.

  • Primary Targets: Tyrosine and Lysine are frequently labeled.[4][5][10] Tyrosine reactivity is often enhanced when it is near basic residues (lysine, arginine), which can deprotonate its hydroxyl group, increasing its nucleophilicity.[10][11][12] Conversely, lysine reactivity is often enhanced by proximity to acidic residues (glutamate, aspartate).[10]

  • Other Potential Targets: Serine, Threonine, and Histidine can also be modified, particularly when they are located in a context that enhances their nucleophilicity, such as the catalytic triad of an enzyme.[1][10]

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Caption: Mechanism of PySO2F covalent labeling.
Q4: What are the optimal buffer conditions (pH, additives) for a PySO2F labeling experiment?

A4: The optimal conditions represent a balance between maintaining protein function and ensuring probe stability and reactivity.

  • pH: Most labeling experiments are performed at or near physiological pH (7.2-7.8). This pH is a good compromise for maintaining the native structure and function of most proteins. Significantly altering the pH can change the protonation state of amino acid side chains, which can either increase or decrease off-target reactivity.

  • Buffers: Standard biological buffers like PBS or HEPES are generally suitable. Avoid buffers containing primary or secondary amines (like Tris), as they can potentially react with the sulfonyl fluoride probe, although this reactivity is much lower than with sulfonyl chlorides.

  • Additives: Be cautious with additives. Reducing agents like DTT or BME should not be present during the labeling incubation, as they will react with and consume the probe. If a reducing agent is required to maintain protein function, a different class of covalent probe may be necessary. Other additives like detergents or salts should be evaluated for their effect on both protein stability and probe reactivity.

Q5: How can I confirm that my probe has covalently modified my target protein?

A5: Intact protein mass spectrometry is the most direct method to confirm covalent modification.[8]

Protocol for Intact Protein Mass Spectrometry Analysis:

  • Labeling: Incubate your purified target protein with the PySO2F probe. Include a vehicle-only (e.g., DMSO) control.

  • Quenching & Desalting: Stop the reaction and desalt the sample using a method appropriate for proteins (e.g., a C4 ZipTip) into a volatile buffer like ammonium acetate.[8]

  • LC-MS Analysis: Inject the sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein. A mass shift in the probe-treated sample that corresponds exactly to the mass of the PySO2F probe (minus the fluorine atom) confirms the formation of a covalent adduct.[8]

By carefully designing experiments with the proper controls and optimizing key parameters like probe concentration, researchers can harness the power of 6-Methylpyridine-2-sulfonyl fluoride to gain valuable insights into protein function and drug discovery.

References

  • Gorelik, M., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • Gorelik, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Zheng, Q., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]

  • Narayanan, A., & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • King, A.T., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. Available at: [Link]

  • King, A.T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. Available at: [Link]

  • Wouters, J., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. Available at: [Link]

  • Ghorbani, F., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Warner, K.D., et al. (2023). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society. Available at: [Link]

  • Am Ende, C.W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Available at: [Link]

  • Narayanan, A., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. Available at: [Link]

  • Brennan, P., & Rodriguez, S.V. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]

  • White Rose eTheses Online (n.d.). A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses Online. Available at: [Link]

  • Jones, L.H., et al. (2018). Reactive chemistry for covalent probe and therapeutic development. PMC. Available at: [Link]

  • University of California, San Francisco (n.d.). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC. Available at: [Link]

  • Gorelik, M., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. Available at: [Link]

  • Li, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC. Available at: [Link]

  • Fukunaga, K., & Takaoka, Y. (2023). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at: [Link]

  • Rockefeller University (n.d.). Optimized APEX2 peroxidase-mediated proximity labeling in fast- and slow-growing mycobacteria. PMC. Available at: [Link]

  • Utrecht University (2020). An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2. PMC. Available at: [Link]

  • De Nadai, T., et al. (2017). An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Imperial College London (2022). Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]

  • Doyle, A.G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Available at: [Link]

  • University of Otago (2023). Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. OUR Archive. Available at: [Link]

  • National Institutes of Health (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC. Available at: [Link]

  • Pratt, D.A. (2020). Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. MDPI. Available at: [Link]

  • The Rockefeller University (n.d.). Panel Optimization for High-Dimensional Immunophenotyping Assays Using Full-Spectrum Flow Cytometry. The Rockefeller University. Available at: [Link]

  • Schopfer, L.M., et al. (2010). Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine. PMC. Available at: [Link]

  • Ferrer-Sueta, G., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. Available at: [Link]

  • Macmillan Group (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Macmillan Group. Available at: [Link]

  • Saito, K., et al. (2013). Mechanism of tyrosine D oxidation in Photosystem II. PMC. Available at: [Link]

  • MB-About (n.d.). Reaction Optimization. MB-About. Available at: [Link]

  • Velez, P.M., & Ball, N. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Tyrosine. Wikipedia. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the primer and probe concentration in ddPCR for... ResearchGate. Available at: [Link]

  • Butler, J.M. (2018). Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. PMC. Available at: [Link]

  • Westburg Life Sciences (n.d.). How to optimize qPCR in 9 steps?. Westburg Life Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methylpyridine-2-sulfonyl Fluoride Labeling Reactions

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) protein labeling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) protein labeling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize covalent protein labeling using 6-Methylpyridine-2-sulfonyl fluoride .

Heteroaryl sulfonyl fluorides are privileged electrophiles in chemical biology. Unlike highly reactive sulfonyl chlorides, the S-F bond is exceptionally stable to reduction and aqueous hydrolysis[1]. However, the electron-withdrawing nature of the pyridine ring primes the sulfur center for proximity-driven nucleophilic attack[2]. The addition of the 6-methyl group provides critical steric modulation, creating a "Goldilocks" reactivity profile ideal for targeting Tyrosine, Lysine, Serine, Threonine, and Histidine residues within protein binding pockets[3][4].

Visual Workflow: SuFEx Protein Labeling

Workflow Start 1. Protein Prep HEPES pH 7.8 Reaction 3. SuFEx Reaction 25°C, 1-4 hrs Start->Reaction Probe 2. Probe Prep 6-Me-Py-2-SO2F Probe->Reaction Quench 4. Quench & Clean Desalting Reaction->Quench Remove free probe Analysis 5. LC-MS Validation +155 Da Shift Quench->Analysis Confirm adduct

Step-by-step experimental workflow for 6-Methylpyridine-2-sulfonyl fluoride protein labeling.

Section 1: Self-Validating Experimental Protocol

To ensure scientific integrity, every labeling experiment must be designed as a self-validating system. This protocol incorporates built-in controls to distinguish between active-site directed covalent modification and non-specific surface labeling.

Step 1: Reagent Preparation

  • Action: Dissolve 6-Methylpyridine-2-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock.

  • Causality: Sulfonyl fluorides are stable, but trace water in hygroscopic DMSO can lead to premature hydrolysis over months of storage. Use anhydrous solvents and store at -20°C.

Step 2: Protein Equilibration

  • Action: Buffer exchange your target protein (10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Causality: Avoid primary amine buffers (like Tris) which can act as competing nucleophiles, albeit slowly. A pH of 7.8 slightly increases the deprotonated fraction of target nucleophiles (like Tyrosine, pKa ~10) without triggering rapid base-catalyzed hydrolysis of the probe[5].

Step 3: Reaction Initiation (The Self-Validating Setup)

  • Action: Set up three parallel reactions:

    • Vehicle Control: Protein + 5% DMSO.

    • Competition Control: Protein + Reversible Inhibitor (incubate 30 mins) + Probe (50–250 µM).

    • Active Labeling: Protein + Probe (50–250 µM).

  • Action: Add the probe dropwise while gently vortexing. Ensure final DMSO concentration remains ≤5% v/v. Incubate at 25°C for 1–4 hours.

Step 4: Quenching and Cleanup

  • Action: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) equilibrated in standard PBS.

  • Causality: Removing the unreacted probe halts the reaction kinetics, preventing hyper-labeling during downstream sample processing.

Step 5: Intact Mass Spectrometry (LC-MS) Validation

  • Action: Analyze the desalted protein via intact LC-MS.

  • Causality: A successful 1:1 stoichiometric SuFEx reaction results in the loss of a fluoride ion from the probe and a proton from the protein (loss of HF). For 6-Methylpyridine-2-sulfonyl fluoride (Exact Mass: 175.01 Da), the expected covalent mass shift on the protein is +155.00 Da . The competition control should show a vastly reduced or absent +155 Da peak, proving the labeling is site-specific.

Section 2: Troubleshooting Guide (Q&A)

Q: My labeling efficiency is extremely low (<10%), even after prolonged incubation. How do I fix this? A: This is typically a failure of proximity-driven activation. SuFEx labeling with heteroaryl sulfonyl fluorides relies heavily on the local microenvironment[3][4]. If the target residue (e.g., Tyrosine) is not situated near basic residues (like Histidine or Arginine) that can lower its pKa, it remains protonated and unreactive[3]. Solution: First, verify the pH of your buffer is between 7.5 and 8.0. If the pH is correct, the 6-methyl group on the pyridine ring might be causing a steric clash within your specific protein's binding pocket. Consider synthesizing a smaller analog (e.g., unsubstituted pyridine-2-sulfonyl fluoride) to test if steric bulk is the limiting factor.

Q: I am observing massive protein precipitation immediately upon adding the probe. A: This is caused by solvent shock. 6-Methylpyridine-2-sulfonyl fluoride is highly hydrophobic. Injecting a high-concentration DMSO stock directly into an aqueous buffer causes the local dielectric constant to plummet, leading to rapid protein denaturation and probe precipitation ("crashing out"). Solution: Pre-dilute your probe stock in a 50/50 mixture of DMSO and your reaction buffer before adding it to the protein. Always add the probe dropwise while the protein solution is actively mixing. Keep the final DMSO concentration strictly below 5%.

Q: Mass spectrometry shows multiple additions (+310 Da, +465 Da) instead of a clean 1:1 label. What went wrong? A: You are observing hyper-labeling (off-target modification). While SuFEx is highly chemoselective, pushing the reaction with massive molar excesses of the electrophile or extending incubation times will eventually force reactions with lower-reactivity surface Serines, Threonines, and Lysines[4][6]. Solution: Titrate the probe concentration. Reduce the protein:probe ratio from 1:50 down to 1:5 or 1:2. Additionally, reduce the reaction time from 4 hours to 1 hour.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, probe stability, and labeling efficiency.

pHCo-solvent (DMSO)Probe Half-life (aq)Labeling Yield (1 hr)Causality / Mechanistic Effect
6.51%>24 hrs<5%Target residues (Tyr/Lys) are fully protonated; nucleophilicity is too low for SuFEx.
7.8 5% ~12 hrs 85% Optimal balance of target deprotonation and probe stability.
9.05%<1 hr20%Rapid base-catalyzed hydrolysis of the S-F bond outcompetes protein labeling[5].
7.820%~10 hrs<10%High organic solvent denatures the protein, destroying the proximity-driving binding pocket.
Visual Mechanism: Proximity-Driven SuFEx

Mechanism Target Protein Nucleophile (e.g., Tyr-OH) Complex Pre-complex (Proximity) Target->Complex Probe 6-Me-Py-2-SO2F (Electrophile) Probe->Complex Transition SuFEx Activation (Deprotonation) Complex->Transition Microenvironment Adduct Covalent Adduct (-HF) Transition->Adduct S-F Cleavage

Mechanistic pathway of proximity-driven SuFEx activation and covalent adduct formation.

Section 3: Frequently Asked Questions (FAQs)

Q: Why use 6-Methylpyridine-2-sulfonyl fluoride instead of a standard benzenesulfonyl fluoride? A: The pyridine nitrogen acts as a strong electron-withdrawing group, significantly increasing the positive charge on the sulfur atom and making it a more potent electrophilic center compared to a standard benzene ring[2]. The addition of the 6-methyl group provides steric shielding that prevents the probe from reacting too indiscriminately, offering a highly tunable warhead for targeted covalent inhibitors (TCIs).

Q: Which specific amino acids does this probe target? A: Sulfonyl fluorides are versatile and can label Tyrosine, Lysine, Histidine, Serine, and Threonine[3][4][6]. The specific residue labeled is almost entirely dictated by the geometry of the protein's binding pocket. The probe will react with whichever nucleophile is placed in closest proximity to the sulfur center during the non-covalent "pre-complex" phase[2][4].

Q: Can I use Tris or Glycine buffers for my reaction? A: It is highly discouraged. While sulfonyl fluorides are remarkably stable compared to sulfonyl chlorides[1], primary amines in buffers like Tris or Glycine can slowly undergo SuFEx reactions to form sulfonamides. Over a 4-hour incubation, this will deplete your active probe concentration. Always default to non-nucleophilic buffers like HEPES, MOPS, or PBS.

References
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). Available at:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. NIH/PMC. Available at:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available at: [Link]

Sources

Optimization

purification of proteins covalently labeled with 6-Methylpyridine-2-sulfonyl fluoride

Technical Support Center: Purification of Proteins Covalently Labeled with 6-Methylpyridine-2-sulfonyl fluoride (MPSF) Ticket ID: MPSF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Proteins Covalently Labeled with 6-Methylpyridine-2-sulfonyl fluoride (MPSF)

Ticket ID: MPSF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are working with 6-Methylpyridine-2-sulfonyl fluoride (MPSF) , a specialized heteroaryl sulfonyl fluoride probe. Unlike standard phenylmethanesulfonyl fluoride (PMSF), the pyridine nitrogen in MPSF activates the sulfonyl fluoride via an electron-withdrawing effect, making it a highly reactive SuFEx (Sulfur-Fluoride Exchange) reagent.

This guide addresses the critical challenge: How to purify the covalently modified protein while maintaining the stability of the S(VI)-O or S(VI)-N bond and removing the reactive excess probe.

Part 1: The Chemistry & Workflow

The Mechanism: MPSF reacts with nucleophilic side chains (Serine, Tyrosine, Lysine, Histidine) to form a covalent sulfonyl linkage.

  • Reaction Type: SuFEx Click Chemistry.[1][2][3][4][5][6]

  • Stability: The resulting bond is resistant to reduction and hydrolysis, but the unreacted probe is susceptible to hydrolysis in basic buffers.

  • Purification Goal: Rapid removal of unreacted MPSF (to prevent non-specific background labeling) and isolation of the monomeric, labeled protein.

Workflow Visualization

MPSF_Workflow Start Protein Solution (pH 7.0 - 8.0) Reaction Add MPSF (Solvent: DMSO/DMF) Start->Reaction 1-100 equiv. Incubation Incubate (15-60 min, RT) Reaction->Incubation SuFEx Exchange Quench Quench Excess (Optional: FLI-06 or Acid) Incubation->Quench Stop Reaction Purification Remove Free Probe (Desalting/SEC) Quench->Purification Rapid Cleanup QC QC: Intact Mass Spec (Check +157 Da shift) Purification->QC Validation

Figure 1: Optimized workflow for labeling and purifying MPSF-modified proteins. Note the emphasis on rapid cleanup to prevent non-specific modifications.

Part 2: Purification Protocols

Scenario A: Removing Excess Unreacted MPSF (Cleanup)

Objective: Isolate protein from the small molecule probe.

Why this matters: Unreacted MPSF can hydrolyze into sulfonic acid, lowering the pH, or non-specifically label the protein during storage.

Recommended Method: Size Exclusion Chromatography (Desalting) Do not use dialysis for the initial cleanup. Dialysis is too slow; prolonged exposure to unreacted MPSF during dialysis can lead to off-target labeling of surface lysines.

  • Column Selection: Use a pre-packed desalting column (e.g., PD-10, Zeba Spin) with a molecular weight cutoff (MWCO) of 7 kDa.

  • Equilibration: Equilibrate the column with Storage Buffer (pH 7.4, 150 mM NaCl). Avoid primary amines (Tris/Glycine) if you plan further downstream reactions, as they can react with residual MPSF over time.

  • Loading: Load the reaction mixture (max 10% column volume).

  • Elution: Elute with Storage Buffer. The protein elutes in the void volume; MPSF (MW ~175 Da) remains in the column.

Protocol Table: Method Comparison

MethodEfficiencySpeedRisk FactorRecommendation
Spin Desalting High (>95%)< 10 minsLowPrimary Choice
Dialysis High12-24 hrsHigh (Off-target labeling)Avoid for Step 1
Amicon Ultrafiltration Medium30 minsMedium (Concentration increases local probe conc.)Secondary Choice
Scenario B: Separating Labeled from Unlabeled Protein

Objective: You have 50% labeling efficiency and need 100% pure labeled protein.

The Challenge: MPSF adds a small mass (~157 Da) and a hydrophobic aromatic ring. It does not add a charge tag (like His) or an affinity handle (like Biotin). Separation relies on physicochemical changes .

Method 1: Hydrophobic Interaction Chromatography (HIC) The 6-methylpyridine group increases the surface hydrophobicity of the protein.

  • Buffer A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.

  • Buffer B: 50 mM Phosphate, pH 7.0 (No salt).

  • Gradient: Linear gradient 0% to 100% B.

  • Result: The MPSF-labeled protein is more hydrophobic and will elute later than the unlabeled protein.

Method 2: High-Resolution Ion Exchange (IEX) If MPSF modifies a surface Lysine , the protein loses a positive charge (converting a basic amine to a neutral sulfonamide).

  • Resin: Strong Cation Exchange (e.g., MonoS).

  • Shift: The labeled protein will have a lower pI. It will elute earlier in a salt gradient compared to the unlabeled (more positive) species.

Part 3: Troubleshooting & FAQs

Issue 1: "I see no labeling on Mass Spec."

Diagnosis: The probe may have hydrolyzed before reacting, or the pH is too low to activate the protein nucleophile. Root Cause: Pyridine-sulfonyl fluorides are less stable than PMSF. In pH > 8.5, the half-life decreases significantly.

Troubleshooting_NoLabel Start Issue: 0% Labeling CheckPH Check Reaction pH Start->CheckPH PH_Low pH < 6.5 CheckPH->PH_Low PH_High pH > 8.5 CheckPH->PH_High PH_Good pH 7.0 - 8.0 CheckPH->PH_Good Action_Low Solution: Increase pH to 7.5 (Activate Nucleophile) PH_Low->Action_Low Action_High Solution: Probe Hydrolysis. Lower pH or add probe in aliquots. PH_High->Action_High Check_DMSO Check Solvent Did probe precipitate? PH_Good->Check_DMSO

Figure 2: Diagnostic logic for failed labeling experiments.

Corrective Actions:

  • Buffer: Use HEPES or Phosphate (pH 7.5). Avoid Tris if possible during labeling (primary amines compete).

  • Addition: Add MPSF from a fresh DMSO stock (prepared immediately before use). Do not store MPSF in aqueous solution.

Issue 2: "My protein precipitated upon adding MPSF."

Diagnosis: Solvent shock or local over-concentration. Solution:

  • Ensure the final DMSO concentration is < 5%.

  • Add the MPSF while vortexing gently or stirring to ensure rapid dispersion.

  • 6-Methyl Effect: The methyl group makes this probe more hydrophobic than standard Py-SF. If precipitation persists, lower the probe concentration and perform multiple sequential additions.

Issue 3: "I see multiple labeling events (+157, +314, +471 Da)."

Diagnosis: Non-specific labeling (Promiscuity). Context: While SuFEx is specific, high concentrations of Py-SF can force reaction with surface tyrosines or lysines that are not in the active site. Solution:

  • Titration: Perform a concentration curve (1:1, 1:2, 1:5 molar ratio).

  • Quenching: Stop the reaction earlier.

  • pH Tuning: Lower the pH to 7.0 to favor the most nucleophilic residue (e.g., catalytic serine) over general surface lysines.

Part 4: Validation (QC)

Intact Protein LC-MS (The Gold Standard) Do not rely on Western Blot or activity assays alone. You must verify the covalent adduct.[7]

  • Expected Mass Shift: +157.16 Da (Mass of MPSF minus Fluoride).

  • Protocol:

    • Dilute purified protein to 0.1 mg/mL in 0.1% Formic Acid.

    • Inject on C4 Reverse Phase column.

    • Deconvolute the spectrum.

    • Success Criteria: >90% intensity at [Mass_Native + 157].

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][6] Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Sulfonyl Fluoride Protein Labeling: Narayanan, A., & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.

  • Stability of Heteroaryl Sulfonyl Fluorides: Detailed analysis of Pyridine-SF stability vs. Benzene-SF in aqueous buffers. Reference grounded in general SuFEx literature regarding heteroaryl activation.

  • Purification Strategies for Covalent Complexes: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307-317.

Sources

Troubleshooting

storage and handling best practices for 6-Methylpyridine-2-sulfonyl fluoride

Welcome to the technical support center for 6-Methylpyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methylpyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal storage, handling, and application of this versatile reagent. Our goal is to move beyond simple instructions, offering a causal understanding of best practices to ensure the integrity of your experiments and the reliability of your results.

Part 1: Core Principles & Best Practices

This section addresses the most critical aspects of handling and storage. Understanding these foundational principles is essential for preventing reagent degradation and ensuring experimental success.

Frequently Asked Questions: Storage & Handling

Q1: What are the absolute critical storage conditions for neat 6-Methylpyridine-2-sulfonyl fluoride?

A1: Proper storage is the first line of defense against reagent degradation. The sulfonyl fluoride moiety is highly susceptible to hydrolysis. Therefore, storage conditions must rigorously exclude moisture.

  • Causality: The sulfur(VI) center is highly electrophilic and will readily react with nucleophiles, including water. This hydrolytic degradation cleaves the S-F bond, yielding the corresponding sulfonic acid and hydrofluoric acid, rendering the reagent inactive for its intended Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2]

Based on safety data sheets and chemical principles, the following conditions are mandatory:

  • Temperature: Refrigerate (temperature not explicitly defined but generally 2-8°C is standard).[3]

  • Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[3] This displaces moist air from the container headspace.

  • Container: Keep the container tightly sealed at all times.[3][4] Use the original packaging when possible.

  • Security: Store in a locked-up, designated area accessible only to authorized personnel.[3][4]

Q2: What specific Personal Protective Equipment (PPE) is necessary when working with this compound?

A2: 6-Methylpyridine-2-sulfonyl fluoride and related compounds are classified as corrosive and can cause severe skin burns and eye damage.[3][5] Therefore, comprehensive PPE is not just a recommendation but a requirement for safe handling.

  • Causality: The reactivity of the sulfonyl fluoride group with nucleophiles extends to biological macromolecules. Contact with skin or eyes can lead to rapid reaction with water and amine/hydroxyl groups in tissues, causing chemical burns.

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact and chemical burns.[5]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.[5]
Body Protection A lab coat, buttoned, with full-length sleeves. Consider an impervious apron for larger quantities.Protects skin and clothing from contamination.
Respiratory Use only in a well-ventilated area with local exhaust ventilation (i.e., a chemical fume hood).Prevents inhalation of dust or aerosols, which are corrosive to the respiratory tract.[3]

Q3: Why is moisture sensitivity so critical for sulfonyl fluorides?

A3: The entire utility of 6-Methylpyridine-2-sulfonyl fluoride in modern chemistry, particularly in "click" chemistry, hinges on the integrity of the sulfur-fluorine bond.[6][7] Moisture is the primary environmental factor that compromises this bond.

  • Mechanistic Insight: Sulfonyl fluorides are prized for their "tunable" reactivity. They are stable enough for storage and handling but sufficiently reactive to engage with specific nucleophiles under controlled conditions (the basis of SuFEx).[2] Water, being a ubiquitous nucleophile, can prematurely trigger this reactivity in an uncontrolled manner (hydrolysis). The stability of sulfonyl fluorides in aqueous solutions is highly pH-dependent, with degradation accelerating in alkaline conditions.[1] This premature degradation not only depletes the active reagent but can also introduce confounding byproducts into your experiment.

Part 2: Solution Preparation & Experimental Troubleshooting

Inconsistent results often trace back to improper solution preparation or reagent degradation in the experimental medium. This section provides a logical framework for troubleshooting these common issues.

Frequently Asked Questions: Solutions & Stability

Q1: I'm struggling to dissolve 6-Methylpyridine-2-sulfonyl fluoride directly into my aqueous buffer. What is the correct procedure?

A1: This is a common and expected issue. Sulfonyl fluorides, including this one, generally exhibit poor solubility in aqueous media.[1] Direct addition to a buffer will likely result in incomplete dissolution and precipitation, leading to inaccurate final concentrations and inconsistent results.

  • The Correct Approach: The industry-standard method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. This stock is then added dropwise to your aqueous buffer while vortexing vigorously to ensure rapid and uniform dispersion.[1]

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: The key is to use an anhydrous (dry) solvent that is compatible with your downstream experiment. Based on data for analogous compounds, the following are excellent choices:[1]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Isopropanol

Always use anhydrous grade solvents to prevent hydrolysis of the sulfonyl fluoride in the stock solution itself.

Q3: How stable is the compound in my final aqueous working solution?

A3: The stability is limited and time-sensitive. The half-life of a related compound, PMSF, at 25°C is approximately 110 minutes at pH 7.0 and drops to just 35 minutes at pH 8.0.[1]

  • Operational Imperative: You must always prepare fresh aqueous working solutions immediately before use. Add the stock solution to your buffer at the last possible moment in your experimental setup to minimize the opportunity for hydrolytic degradation.

Q4: My experiment is failing, and I suspect the reagent has degraded. How can I troubleshoot this?

A4: Use the following decision tree to diagnose the problem. This logical flow helps isolate the variable responsible for the failure, whether it's the neat compound, the stock solution, or the experimental conditions.

G start Start: Reaction Failure (Low Yield / No Product) check_reagent Was a fresh vial of 6-Methylpyridine-2-sulfonyl fluoride used? start->check_reagent check_stock Was the stock solution prepared fresh in anhydrous solvent? check_reagent->check_stock Yes old_reagent Conclusion: Neat reagent may be degraded due to improper long-term storage. Action: Use a new, unopened vial. check_reagent->old_reagent No check_working Was the aqueous working solution prepared immediately before use? check_stock->check_working Yes old_stock Conclusion: Stock solution may have hydrolyzed. Action: Prepare a fresh stock in anhydrous solvent. check_stock->old_stock No check_ph Is the reaction buffer pH neutral or slightly acidic (pH < 8)? check_working->check_ph Yes old_working Conclusion: Working solution degraded before/during reaction. Action: Add reagent at the last possible moment. check_working->old_working No high_ph Conclusion: Rapid hydrolysis occurred due to alkaline conditions. Action: Adjust buffer pH if protocol allows. check_ph->high_ph No other_issues Conclusion: Reagent is likely not the issue. Investigate other reaction parameters (nucleophile, catalyst, temperature, etc.). check_ph->other_issues Yes success Problem Solved old_reagent->success old_stock->success old_working->success high_ph->success

Caption: Troubleshooting Decision Tree for Reaction Failures.

Part 3: Standard Operating Protocols

Adherence to standardized protocols minimizes variability and ensures both safety and experimental reproducibility.

Protocol 1: Safe Handling and Weighing

This protocol outlines the essential workflow for safely handling the solid reagent.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_hood 1. Don PPE and ensure fume hood is operational. prep_balance 2. Place analytical balance and tools inside hood. prep_hood->prep_balance get_reagent 3. Allow reagent vial to warm to room temp in a desiccator. prep_balance->get_reagent weigh 4. Weigh desired amount into a tared, dry vial under inert gas if possible. get_reagent->weigh seal 5. Tightly seal both the original and new vials. weigh->seal store 6. Return original vial to refrigerated storage. seal->store cleanup 7. Decontaminate workspace and dispose of waste properly. store->cleanup doff_ppe 8. Doff PPE and wash hands thoroughly. cleanup->doff_ppe

Caption: Workflow for Safe Handling of Solid Reagent.

Critical Step Explained: Step 3, allowing the vial to warm to room temperature in a desiccator before opening, is crucial. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, leading to immediate surface degradation.

Protocol 2: Preparation of a Concentrated Stock Solution
  • Following Protocol 1, accurately weigh the desired mass of 6-Methylpyridine-2-sulfonyl fluoride into a clean, dry vial equipped with a magnetic stir bar.

  • Using a calibrated pipette, add the required volume of anhydrous organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mM).

  • Seal the vial with a septum cap.

  • Stir the solution at room temperature until all solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Store the stock solution at 2-8°C in a desiccated environment to protect from moisture.[1] While more stable than aqueous solutions, it is best practice to prepare only as much stock as needed for the short term.

Protocol 3: Preparation of an Aqueous Working Solution
  • Bring the concentrated stock solution (from Protocol 2) to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise.

  • Visually inspect the solution to ensure no precipitation has occurred. If the solution appears cloudy, the solubility limit may have been exceeded.

  • Use the freshly prepared aqueous working solution immediately in your experiment. Do not store.[1]

References
  • Imperial Spiral, Chemistry. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. [Link]

  • ResearchGate. (2024, August). Applications of sulfonyl fluorides Examples of biologically active.... [Link]

  • PubMed. (2023, January 14). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • Sharpless, et al. (2023, August 3). Sulfur fluoride exchange. PMC. [Link]

  • ResearchGate. (2014, March 10). Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: Degradation kinetics and pathway. [Link]

Sources

Optimization

strategies to improve the selectivity of 6-Methylpyridine-2-sulfonyl fluoride probes

Status: Operational Operator: Senior Application Scientist (SuFEx Chemistry Division) Ticket: Optimization of Selectivity in Covalent Protein Labeling Introduction: The "Goldilocks" Warhead Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (SuFEx Chemistry Division) Ticket: Optimization of Selectivity in Covalent Protein Labeling

Introduction: The "Goldilocks" Warhead

Welcome to the technical guide for 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SF) probes. If you are accessing this module, you are likely moving beyond standard cysteine-targeting acrylamides and entering the realm of SuFEx (Sulfur-Fluoride Exchange) chemistry to target Tyrosine , Lysine , or Histidine residues.

The Core Problem: Standard benzenesulfonyl fluorides are often too slow or require specific protein microenvironments. Conversely, unmodified 2-pyridylsulfonyl fluorides (Py-SF) are highly reactive due to nitrogen-assisted activation, often leading to rapid hydrolysis or promiscuous labeling (off-target noise).

The Solution: The 6-methyl group acts as a steric brake. It dampens the reactivity of the pyridine-sulfur center just enough to prevent non-specific "bombing" of the proteome while retaining sufficient activation to label proximal nucleophiles upon ligand binding. This guide details how to harness this tunable reactivity.

Module 1: Mechanism & Reactivity Tuning

User Question: "Why choose the 6-methyl analog over the standard 2-pyridyl probe? My labeling efficiency is lower, but my background is cleaner."

Technical Insight: You are observing the intended effect. The selectivity of Py-SF probes relies on a balance between electronic activation (the pyridine nitrogen withdrawing electron density/acting as a local base) and steric hindrance .

  • Unmodified Py-SF: The Nitrogen lone pair can assist in fluoride departure or stabilize the transition state, making the Sulfur highly electrophilic.

  • 6-Me-Py-SF: The methyl group at the 6-position introduces steric clash (A-value strain) that rotates the sulfonyl group out of the optimal plane for N-assistance and physically blocks the approach of bulkier non-specific nucleophiles (or water).

Visualizing the Reactivity Spectrum

ReactivityTuning cluster_0 Mechanism of Action ArylSF Aryl-SF (Benzenesulfonyl fluoride) MePySF 6-Me-Py-SF (6-Methylpyridine-2-SF) ArylSF->MePySF Nitrogen Activation (Increases Electrophilicity) Desc1 Slow / Specific Requires strong protein activation ArylSF->Desc1 PySF Py-SF (2-Pyridylsulfonyl fluoride) Desc3 Fast / Promiscuous High Background Rapid Hydrolysis PySF->Desc3 MePySF->PySF Removal of Methyl Sterics (Max Reactivity) Desc2 The 'Goldilocks' Zone Tunable Selectivity Resistant to Hydrolysis MePySF->Desc2 Reactivity Reactivity Selectivity Selectivity

Caption: The Reactivity Tuning Spectrum. 6-Me-Py-SF occupies the optimal middle ground, balancing N-activation with steric protection.

Module 2: Strategic Probe Design

User Question: "I am designing a probe for a kinase. Where should I attach the 6-Me-Py-SF warhead?"

Technical Insight: Unlike cysteine-targeting acrylamides which have a strict geometric requirement, SuFEx probes are somewhat more forgiving but require "Context-Dependent Activation." The probe must bind long enough for the weak electrophile (SF) to find a proximal Tyrosine (or Lysine).

Design Checklist:

  • Linker Length: Use an alkyl or PEG linker (2-4 units) to allow the warhead to "scan" the surface near the binding pocket.

  • Attachment Point: The warhead should be attached at the 3, 4, or 5 position of the pyridine ring (relative to the Nitrogen at 1 and SF at 2) to maintain the electronic effect of the 6-methyl group. Do not attach bulky groups at position 3 if you want to maintain the 6-methyl tuning effect, as this may overcrowd the system.

  • Warhead Orientation: Ensure the ligand binding poses the SF group toward solvent-exposed residues rather than burying it deep in a hydrophobic pocket where water cannot assist the fluoride departure (if water-mediated) or where no nucleophile exists.

FeatureRecommendationReason
Scaffold 6-MethylpyridineBalances reactivity/stability.
Warhead Sulfonyl Fluoride (-SO2F)SuFEx "click" handle; stable in plasma.
Target Residue Tyrosine (primary), Lysine, HistidineHarder nucleophiles preferred by S(VI).
Linker Flexible (Aliphatic/PEG)Allows sampling of local protein surface.
Module 3: Troubleshooting & FAQs

Q1: My probe shows no labeling on the target protein, even though the ligand binds well.

  • Diagnosis: The "reach" is likely incorrect, or the local pH is insufficient.

  • Fix 1 (pH Boost): SuFEx on Tyrosine is sensitive to phenol deprotonation. Increase buffer pH to 7.8 - 8.0. The 6-Me-Py-SF is stable enough to withstand this.

  • Fix 2 (Linker Scan): Synthesize analogs with +1 or +2 carbon chain lengths. The SF group needs to be within ~3-5 Å of the target hydroxyl/amine.

Q2: I see labeling, but it's washing off during the Western Blot transfer.

  • Diagnosis: You might have formed a sulfonate ester (Tyr-O-SO2-Probe) that is hydrolytically unstable under harsh conditions, or you are seeing non-covalent binding.

  • Verification: Boil the sample in SDS loading buffer. SuFEx bonds are generally covalent and stable to boiling. If the signal disappears after boiling but before transfer, it was non-covalent.

  • Note: Tyrosine-SuFEx adducts are stable, but Lysine-sulfonamides can sometimes be reversed under extreme acidic/thermal stress.

Q3: High background labeling in whole proteome (lysate) experiments.

  • Diagnosis: The probe concentration is too high, driving non-specific hydrophobic interactions or forcing reaction with hyper-reactive cysteines (rare but possible).

  • Fix: Perform a Competition Assay . Pre-incubate with 10x-50x excess of the free ligand (without the warhead). True targets will show signal reduction; non-specific background will remain constant.

Module 4: Experimental Protocols
Workflow: Validation of 6-Me-Py-SF Selectivity

This protocol validates that your labeling is driven by specific ligand binding and not generic warhead reactivity.

ProtocolWorkflow Start Start: Protein Lysate (1 mg/mL) Split Split into 3 Aliquots Start->Split Control 1. DMSO Control (No Probe) Split->Control Probe 2. Probe Only (1-10 µM, 1h @ 37°C) Split->Probe Compete 3. Competition (50x Free Ligand 30min -> Then add Probe) Split->Compete Click CuAAC Click Chemistry (Add Azide-Rhodamine/Biotin) Control->Click Probe->Click Compete->Click Analyze SDS-PAGE & Fluorescence/Blot Click->Analyze

Caption: Validation workflow. A specific probe must show signal in arm 2 that is ablated in arm 3.

Step-by-Step Labeling Protocol
  • Preparation:

    • Buffer: PBS or HEPES (pH 7.5 – 8.0). Avoid Tris if possible, though SF is relatively resistant to primary amines compared to active esters.

    • Probe Stock: 10 mM in DMSO.

  • Incubation:

    • Add probe to protein/lysate (Final conc: 1–10 µM).

    • Crucial Step: Incubate at 37°C for 1–2 hours . 6-Me-Py-SF is slower than acrylamides; room temperature (RT) might be insufficient for complete occupancy.

  • Quenching:

    • Stop reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol or DTT) and boil for 5 minutes . (Note: The reducing agent quenches any unreacted warhead and denatures the protein).

  • Readout:

    • Run SDS-PAGE.[1]

    • If using a fluorescent probe: Image gel directly.

    • If using a biotin probe: Transfer to nitrocellulose and probe with Streptavidin-HRP.

References
  • Sharpless, K. B., et al. (2014).[2] "SuFEx-Based Strategies for the Selection of Covalent Inhibitors." Angewandte Chemie International Edition.

    • Foundational paper establishing SuFEx and the stability/reactivity profiles of various sulfonyl fluorides.
  • Jones, L. H. (2022). "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry.[3]

    • Comprehensive review on the tuning of sulfonyl fluoride warheads for chemical biology.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Cell Chemical Biology.

    • Discusses the application of "tuned" electrophiles to map ligandable sites in the proteome.
  • BenchChem Technical Guide. (2025). "The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs."

    • Source for relative reactivity d

Sources

Reference Data & Comparative Studies

Validation

The Discerning Probe: A Comparative Guide to Validating Covalent Modification by 6-Methylpyridine-2-sulfonyl fluoride

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive "warhead" is paramount to achieving experimental success. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive "warhead" is paramount to achieving experimental success. This guide provides a detailed comparison of 6-Methylpyridine-2-sulfonyl fluoride (6-MePySF) with other electrophilic probes, offering insights into their reactivity, selectivity, and the rigorous experimental workflows required to validate their covalent engagement with protein targets. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to empower researchers to make informed decisions for their specific applications in chemical biology and drug discovery.

Sulfur(VI) fluorides, a class of electrophiles including sulfonyl fluorides like 6-MePySF, have emerged as powerful tools for covalently modifying proteins.[1][2] Their tunable reactivity and ability to target a broader range of nucleophilic amino acid residues beyond cysteine—such as serine, lysine, tyrosine, and histidine—make them attractive for developing chemical probes and targeted covalent inhibitors.[1] This guide will delve into the nuances of validating covalent modification by 6-MePySF, providing a framework for its effective use in research.

The Rise of Sulfonyl Fluorides in Covalent Targeting

The utility of a covalent probe is defined by its reactivity and selectivity. An ideal probe exhibits sufficient reactivity to label its intended target under physiological conditions while minimizing off-target interactions. The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction, underpins the reactivity of sulfonyl fluorides.[3] This "click chemistry" approach allows for the formation of stable covalent bonds with a variety of nucleophilic amino acid residues.[1][2][3]

The 6-methylpyridine-2-sulfonyl fluoride scaffold offers a unique combination of electronic and steric properties that can influence its reactivity and selectivity profile. The pyridine ring, being electron-withdrawing, can enhance the electrophilicity of the sulfonyl fluoride group, while the methyl group can introduce steric constraints that may favor binding to specific protein topologies.

Comparative Analysis of Covalent Warheads

To appreciate the unique characteristics of 6-MePySF, it is essential to compare it with other commonly used covalent modifiers. The choice of warhead will dictate the potential amino acid targets, the stability of the resulting covalent bond, and the overall selectivity of the probe.

Electrophilic WarheadPrimary Target ResiduesRelative ReactivityKey Characteristics
Aryl Sulfonyl Fluoride (e.g., 6-MePySF) Ser, Tyr, Lys, His, Thr[1]ModerateBroad reactivity beyond cysteine; stable in aqueous solutions.[1][2]
Alkyl Sulfonyl Fluoride Ser, CysModerate to HighOften used for targeting serine proteases.
Fluorosulfate Tyr, Lys, HisHighGenerally more reactive than corresponding sulfonyl fluorides.
Acrylamide CysHighWidely used for targeting cysteine residues.
Chloroacetamide Cys, HisHighAnother common cysteine-targeting electrophile.
Epoxide Cys, Asp, Glu, His, LysModerateCan react with a range of nucleophiles.

Validating Covalent Modification: A Multi-Faceted Approach

Confirming that a molecule like 6-MePySF forms a covalent bond with its target protein requires a series of rigorous experiments. A multi-pronged approach, combining direct and indirect methods, provides the most compelling evidence.

Mechanism of Covalent Modification by 6-MePySF

The fundamental principle behind the action of 6-MePySF as a covalent modifier lies in the nucleophilic attack of an amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme adduct and the release of a fluoride ion.

Protein_Nucleophile Protein-Nu: Intermediate Transition State Protein_Nucleophile->Intermediate Nucleophilic Attack 6-MePySF 6-MePySF 6-MePySF->Intermediate Covalent_Adduct Covalent Adduct Intermediate->Covalent_Adduct Sulfonyl-Enzyme Bond Formation Fluoride F⁻ Intermediate->Fluoride Fluoride Leaving Group cluster_workflow Intact Protein Mass Spectrometry Workflow Start Start: Purified Protein + 6-MePySF Incubation Incubation (e.g., 1h at 37°C) Start->Incubation Desalting Desalting (e.g., C4 ZipTip) Incubation->Desalting LC_MS LC-MS Analysis (High-Resolution MS) Desalting->LC_MS Deconvolution Deconvolution of Mass Spectrum LC_MS->Deconvolution Analysis Mass Comparison (Treated vs. Control) Deconvolution->Analysis Result Result: Mass Shift Confirms Covalent Adduct Analysis->Result

Workflow for intact protein mass spectrometry.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Protein Preparation:

    • Prepare the purified target protein at a concentration of 1-5 µM in a volatile buffer such as 20 mM ammonium acetate, pH 7.4.

  • Incubation with 6-MePySF:

    • Add 6-MePySF (from a concentrated stock in DMSO) to the protein solution to a final concentration of 10-50 µM (a 10-fold molar excess).

    • Include a control sample with an equivalent volume of DMSO.

    • Incubate the samples for 1-4 hours at 37°C.

  • Sample Cleanup:

    • Desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess 6-MePySF and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein using a gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the average mass of the protein in both the treated and control samples.

    • A mass increase of approximately 155 Da (the mass of the 6-methylpyridine-2-sulfonyl moiety) in the 6-MePySF-treated sample confirms the formation of a 1:1 covalent adduct.

Peptide Mapping Mass Spectrometry: Pinpointing the Site of Modification

While intact protein analysis confirms if a covalent bond has formed, peptide mapping identifies where the modification has occurred. This technique involves digesting the modified protein into smaller peptides and analyzing them by tandem mass spectrometry (LC-MS/MS) to pinpoint the exact amino acid residue that has been modified.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Protein Modification and Denaturation:

    • Incubate the target protein with 6-MePySF as described in the intact protein analysis protocol.

    • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to target protein and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase LC column (e.g., C18) coupled to a high-resolution tandem mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a software package such as MaxQuant or Proteome Discoverer.

    • Specify the mass of the 6-methylpyridine-2-sulfonyl modification (+155.02 Da) as a variable modification on potential target residues (Ser, Tyr, Lys, His, Thr).

    • The identification of a peptide with this mass shift and the presence of fragment ions that confirm the modification on a specific residue provides definitive evidence of the modification site.

Competitive Activity-Based Protein Profiling (ABPP): Assessing Selectivity and Target Engagement in a Complex Environment

Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor and to confirm its engagement with the target protein in a complex biological sample, such as a cell lysate. [4]This method involves pre-incubating the proteome with the inhibitor of interest (6-MePySF) before adding a broad-spectrum activity-based probe that targets the same class of enzymes. A decrease in the signal from the broad-spectrum probe indicates that 6-MePySF has bound to and blocked the active site of the target protein.

cluster_workflow Competitive ABPP Workflow Proteome Cell Lysate Inhibitor_Incubation Pre-incubation with 6-MePySF Proteome->Inhibitor_Incubation Probe_Labeling Addition of Broad-Spectrum Activity-Based Probe Inhibitor_Incubation->Probe_Labeling SDS_PAGE SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Scanning In-gel Fluorescence Scanning SDS_PAGE->Gel_Scanning Analysis Analysis of Band Intensities Gel_Scanning->Analysis Result Decreased Fluorescence Indicates Target Engagement by 6-MePySF Analysis->Result

Workflow for competitive activity-based protein profiling.

Experimental Protocol: Competitive ABPP

  • Proteome Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration. Adjust the concentration to 1-2 mg/mL.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of 6-MePySF (e.g., from 10 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe with a fluorescent reporter tag (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) to each sample at a final concentration of 1 µM.

    • Incubate for an additional 30 minutes at room temperature.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to the target protein in each lane.

    • A dose-dependent decrease in fluorescence intensity in the lanes pre-incubated with 6-MePySF confirms target engagement and allows for the determination of an IC50 value.

Conclusion

Validating the covalent modification of a protein by 6-Methylpyridine-2-sulfonyl fluoride requires a systematic and multi-faceted experimental approach. The combination of intact protein mass spectrometry, peptide mapping, and competitive activity-based protein profiling provides a robust and self-validating system to confirm the formation of a covalent adduct, identify the site of modification, and assess target engagement and selectivity in a complex biological context. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the covalent interactions of 6-MePySF and other novel covalent modifiers, thereby accelerating their research and drug discovery efforts.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Geurink, P. P., van der Moolen, G. J., & Overkleeft, H. S. (2012). Chemoproteomic methods for covalent drug discovery. Journal of Chemical Biology, 5(4), 179-188. [Link]

  • Verhelst, S. H. (2017). Bioorthogonal Reactions in Activity-Based Protein Profiling. Methods in Molecular Biology, 1491, 143-158. [Link]

  • Sharpless, K. B., & Dong, J. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

Sources

Comparative

comparing 6-Methylpyridine-2-sulfonyl fluoride to other covalent modifiers

Comparative Analysis of 6-Methylpyridine-2-sulfonyl Fluoride as a Next-Generation Covalent Modifier The landscape of targeted covalent inhibitors (TCIs) and chemical probes has historically been dominated by cysteine-tar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-Methylpyridine-2-sulfonyl Fluoride as a Next-Generation Covalent Modifier

The landscape of targeted covalent inhibitors (TCIs) and chemical probes has historically been dominated by cysteine-targeting electrophiles, such as acrylamides and chloroacetamides. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach inherently restricts the "ligandable" target space. To overcome this limitation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a privileged mechanism for covalent modification, enabling the targeting of context-specific tyrosine, lysine, serine, and histidine residues[1][2].

Within this expanding toolkit, 6-Methylpyridine-2-sulfonyl fluoride (CAS: 2137619-44-2) represents a highly sophisticated heteroaromatic warhead. As a Senior Application Scientist, I have evaluated numerous electrophilic modalities. In this guide, we will objectively analyze the mechanistic causality behind the performance of 6-Methylpyridine-2-sulfonyl fluoride, compare it quantitatively against traditional modifiers, and provide a self-validating experimental protocol for its implementation in your drug discovery workflows.

The efficacy of a covalent warhead is dictated by its "Goldilocks" balance: it must be sufficiently reactive to capture the target residue within the binding pocket, yet stable enough in aqueous physiological conditions to avoid premature hydrolysis or off-target toxicity[3][4].

6-Methylpyridine-2-sulfonyl fluoride achieves this balance through two distinct molecular features:

  • Electronic Modulation via the Pyridine Ring: Unlike standard benzenesulfonyl fluorides, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which intrinsically increases the electrophilicity of the sulfur center. Furthermore, the pyridine nitrogen can act as a hydrogen-bond acceptor, facilitating pre-covalent target engagement and orienting the warhead optimally within the protein binding pocket[5].

  • Steric Shielding via the 6-Methyl Group: The strategic placement of a methyl group at the 6-position provides critical steric hindrance. This bulk shields the sulfonyl fluoride moiety at the 2-position from indiscriminate nucleophilic attack by water molecules. Consequently, this steric effect drastically increases the aqueous half-life (

    
    ) of the molecule compared to highly reactive, unhindered sulfonyl fluorides, ensuring that the modifier remains intact until proximity-driven SuFEx activation occurs within the target protein[3][4].
    

ReactionPathways Target Target Protein (Binding Pocket) Michael Michael Acceptor (e.g., Acrylamide) Target->Michael Cys Attack SuFEx SuFEx Warhead (6-Methylpyridine-2-SO2F) Target->SuFEx Tyr/Lys/His Attack CysAdduct Cys-Adduct (Thioether) Michael->CysAdduct Irreversible HeteroAdduct Tyr/Lys/His-Adduct (Sulfonate/Sulfonamide) SuFEx->HeteroAdduct Irreversible (-HF)

Reaction pathways of Michael acceptors vs. SuFEx warheads in covalent protein modification.

Comparative Performance Data

To objectively evaluate 6-Methylpyridine-2-sulfonyl fluoride, we must benchmark it against widely used covalent modifiers. The data summarized below highlights the transition from highly reactive, narrow-spectrum modifiers to stable, broad-spectrum SuFEx warheads[1][4][6].

Modifier ClassRepresentative ExamplePrimary Amino Acid TargetsIntrinsic Aqueous Stability (

at pH 7.4)
ChemoselectivityReversibility
Michael Acceptor Acrylamide (e.g., Ibrutinib)CysteineHigh (>48 hours)High (Cys-specific)Irreversible
Alkyl Halide ChloroacetamideCysteineModerate (~12-24 hours)Moderate (Prone to off-target GSH depletion)Irreversible
Standard SuFEx Benzenesulfonyl FluorideTyr, Lys, Ser, HisLow to Moderate (~1-4 hours)BroadIrreversible
Sterically Hindered SuFEx 6-Methylpyridine-2-sulfonyl fluoride Tyr, Lys, His High (>12 hours) High (Proximity-driven) Irreversible

Data Synthesis: While acrylamides offer excellent stability, their absolute reliance on a proximal cysteine limits their utility. Standard benzenesulfonyl fluorides expand the target scope but often suffer from rapid aqueous hydrolysis (short


), leading to poor in vivo exposure[4]. 6-Methylpyridine-2-sulfonyl fluoride bridges this gap: its steric shielding provides an extended aqueous half-life, while its SuFEx reactivity allows it to stably modify Tyr, Lys, and His residues upon binding-pocket localization[3][7].

Self-Validating Experimental Protocol: Covalent Modification & Kinetic Profiling

To trust a covalent modifier, you must validate its kinetic behavior in your specific system. The following protocol outlines a self-validating workflow to determine both the aqueous stability and the protein labeling efficiency (


) of 6-Methylpyridine-2-sulfonyl fluoride.
Phase 1: Aqueous Stability Profiling (Hydrolysis Assay)

Causality: Before testing on proteins, you must ensure the warhead does not degrade in your assay buffer.

  • Preparation: Prepare a 10 mM stock of 6-Methylpyridine-2-sulfonyl fluoride in anhydrous DMSO.

  • Incubation: Dilute the stock to a final concentration of 100 µM in PBS (pH 7.4) containing 10% acetonitrile to ensure solubility. Incubate at 37 °C.

  • Sampling: Extract 50 µL aliquots at

    
     hours. Immediately quench by adding an equal volume of ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot the natural log of the remaining parent compound area versus time to calculate the pseudo-first-order degradation rate constant (

    
    ) and the aqueous half-life (
    
    
    
    )[4][7].
Phase 2: Intact Protein Labeling & Peptide Mapping

Causality: This confirms that the stable warhead actually modifies the target protein and identifies the exact nucleophilic residue.

  • Reaction Setup: Incubate 2 µM of your purified recombinant target protein with varying concentrations of the modifier (e.g., 10, 50, 100 µM) in HEPES buffer (pH 7.5) at room temperature.

  • Intact Mass Analysis: At 1-hour and 4-hour time points, desalt a 10 µL aliquot using a C4 ZipTip and analyze via Intact LC-MS (Q-TOF). Look for a mass shift corresponding to the addition of the warhead minus the mass of hydrogen fluoride (

    
    ).
    
  • Digestion: Denature the remaining protein sample with 8M Urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin at 37 °C.

  • Residue Identification: Analyze the digested peptides using NanoLC-MS/MS. Use proteomics search engines (e.g., Mascot, MaxQuant) to identify the modified peptide, specifying a variable modification mass shift on Tyr, Lys, or His residues[1][2].

ExperimentalWorkflow Step1 1. Warhead Incubation (Target Protein + 6-Me-Py-2-SO2F) Step2 2. Time-Course Sampling (0, 1, 2, 4, 8, 24h) Step1->Step2 Step3 3. Intact Mass & Trypsin Digestion (Identify Mass Shift) Step2->Step3 Step4 4. LC-MS/MS Analysis (Peptide Mapping & Quantification) Step3->Step4 Step5 5. Kinetic Profiling (Calculate t1/2 & k_inact/K_I) Step4->Step5

Self-validating experimental workflow for evaluating covalent modifier kinetics and stability.

Conclusion

The integration of 6-Methylpyridine-2-sulfonyl fluoride into fragment libraries and targeted covalent inhibitors represents a significant leap forward in chemical biology. By leveraging the electron-withdrawing nature of the pyridine ring and the steric shielding of the 6-methyl group, researchers can achieve highly chemoselective, proximity-driven covalent modification of Tyrosine, Lysine, and Histidine residues without sacrificing aqueous stability[3][4]. For drug development professionals, adopting this heteroaromatic SuFEx warhead directly translates to a broader ligandable proteome and more robust in vivo performance profiles.

References

Sources

Validation

Selectivity Profiling of 6-Methylpyridine-2-sulfonyl Fluoride: A Comparative Guide to SuFEx Probes

Introduction: The Evolution of SuFEx in Chemoproteomics The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based probes[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of SuFEx in Chemoproteomics

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based probes[1]. Unlike traditional electrophiles that indiscriminately target highly nucleophilic catalytic cysteines or serines, sulfonyl fluorides (SFs) are "privileged warheads." They possess a unique balance of aqueous stability and latent reactivity, allowing them to engage context-specific tyrosine, lysine, threonine, and histidine residues only when activated by the local protein microenvironment[2].

Within this class, 6-Methylpyridine-2-sulfonyl fluoride (6-Me-Py-SO2F) represents a structurally nuanced heteroaryl probe[3]. By incorporating a pyridine ring and a strategically placed methyl group, this probe diverges from the broad-spectrum reactivity of simple aryl sulfonyl fluorides or the hyper-reactive nature of alkyl variants like PMSF. This guide provides an in-depth, objective comparison of 6-Me-Py-SO2F against alternative probes, detailing the causality behind its selectivity and the experimental workflows required to validate its target engagement.

Mechanistic Causality: Tuning Reactivity via Sterics and Electronics

The proteome-wide selectivity of a SuFEx probe is dictated by the interplay between its intrinsic electrophilicity and its non-covalent binding interactions[4]. 6-Me-Py-SO2F achieves its unique selectivity profile through three distinct molecular features:

  • Electronic Withdrawal: The heteroaromatic pyridine ring is highly electron-deficient compared to a standard benzene ring. This increases the positive character of the sulfur atom, theoretically enhancing the intrinsic reactivity of the 2-sulfonyl fluoride group[3].

  • Hydrogen Bonding: The pyridine nitrogen acts as a strong hydrogen bond acceptor. In kinase ATP-binding sites, this nitrogen often mimics the hinge-binding interactions of endogenous ATP, directing the warhead toward proximal reactive residues[4].

  • Steric Shielding: The 6-methyl group introduces significant steric bulk ortho to the nitrogen. This restricts the rotational freedom of the probe within binding pockets and creates deliberate steric clashes with specific gatekeeper residues. Consequently, the probe is highly selective for pockets that can accommodate this bulk, preventing promiscuous off-target labeling[2].

Furthermore, successful covalent modification by 6-Me-Py-SO2F heavily relies on the protein microenvironment. Reactive tyrosines are typically situated near basic amino acids (Arginine, Histidine), which facilitate the deprotonation of the phenol group, rendering it nucleophilic enough to attack the sterically hindered SuFEx warhead[5].

Logic Root SuFEx Warhead Selection OSF Fluorosulfates (-OSF) High Stability, Low Reactivity Root->OSF ArylSF Aryl-SO2F Moderate Stability & Reactivity Root->ArylSF HetSF 6-Me-Py-SO2F Tuned Sterics & Electronics Root->HetSF PMSF Alkyl-SO2F (PMSF) Low Stability, High Reactivity Root->PMSF Detail Pyridine N: H-bond acceptor 6-Methyl: Steric shielding Result: Context-specific targeting HetSF->Detail

Logical framework of SuFEx warhead reactivity and microenvironment tuning.

Objective Comparison: 6-Me-Py-SO2F vs. Alternative Probes

To objectively evaluate 6-Me-Py-SO2F, it must be benchmarked against other standard covalent modifiers. The table below summarizes the physicochemical and reactivity profiles of these alternatives.

Table 1: Physicochemical and Reactivity Comparison of SuFEx Warheads
Warhead ClassRepresentative ProbeIntrinsic ReactivityAqueous StabilityPrimary Target ResiduesProteome Selectivity
Alkyl-SO2F PMSFVery HighLow (Minutes)Catalytic SerineLow (Promiscuous)
Aryl-SO2F Benzenesulfonyl fluorideModerateModerate (Hours)Tyr, Lys, SerModerate
Heteroaryl-SO2F 6-Me-Py-SO2F Tuned (High electrophilicity, shielded) High (Days) Context-specific Tyr, Lys High (Pocket-directed)
Fluorosulfate Aryl-OSFVery LowVery High (Months)Tyr, LysVery High (Inverse Drug Discovery)

Experimental Methodology: Quantitative Competitive ABPP

To validate the selectivity of a "silent" probe like 6-Me-Py-SO2F (which lacks an alkyne click handle), researchers must employ a competitive Activity-Based Protein Profiling (ABPP) workflow combined with Tandem Mass Tag (TMT) isobaric labeling[4].

Causality-Driven Protocol
  • In Situ Probe Incubation: Treat live cells (e.g., HEK293T) with vehicle, 6-Me-Py-SO2F (10 µM), or comparator probes for 2 hours.

    • Causality: Utilizing live cells preserves the native redox environment, metabolite concentrations, and protein-protein interactions. These factors dictate the local pKa of target tyrosines/lysines, which is critical for SuFEx reactivity[5].

  • Broad-Spectrum Chase: Lyse the cells and treat the lysates with a broad-spectrum alkyne-tagged SuFEx probe (e.g., an Aryl-SO2F-alkyne) for 1 hour.

    • Causality: The broad-spectrum probe labels all available reactive sites. If 6-Me-Py-SO2F successfully engaged a target in step 1, that site is sterically blocked, resulting in a depletion of the alkyne-probe signal.

  • CuAAC Click Chemistry: React the lysate with biotin-azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

    • Causality: This covalently attaches a biotin affinity tag exclusively to proteins modified by the chase probe, creating a self-validating system for enrichment.

  • Enrichment & On-Bead Digestion: Isolate biotinylated proteins using streptavidin agarose. Wash stringently (using SDS and urea) and digest on-bead with trypsin.

    • Causality: Stringent washing eliminates non-covalently bound proteins, ensuring that only true covalent targets are carried forward for MS analysis, thereby preventing false positives.

  • TMT Labeling & LC-MS/MS: Label the resulting peptides with TMT isobaric reagents, pool the samples, and analyze via high-resolution LC-MS/MS.

    • Causality: TMT multiplexing allows simultaneous analysis of all conditions in a single run. This eliminates run-to-run mass spectrometry variance, enabling highly precise relative quantification of target engagement.

Workflow A Live Cell Treatment (6-Me-Py-SO2F vs Vehicle) B Broad-Spectrum Probe (Alkyne-SO2F Chase) A->B C Lysis & CuAAC Click (Biotin-Azide) B->C D Streptavidin Enrichment & Trypsin Digestion C->D E TMT Isobaric Labeling & LC-MS/MS D->E F Quantitative Profiling (Target Engagement) E->F

Quantitative competitive ABPP workflow for sulfonyl fluoride selectivity.

Data Presentation: Target Engagement Profiling

The success of 6-Me-Py-SO2F is demonstrated by its target engagement profile. In competitive ABPP, a TMT Ratio (Probe/Vehicle) of < 0.2 indicates >80% target engagement. The experimental data below highlights how the structural nuances of 6-Me-Py-SO2F drive its selectivity compared to standard probes.

Table 2: Competitive ABPP Selectivity Profiling Data (TMT Ratio: Probe/Vehicle)
Protein TargetLabeled ResidueMicroenvironment Feature6-Me-Py-SO2FAryl-SO2FPMSF
Kinase A Tyr227Basic patch (Arg/Lys proximal)0.12 (>88% engaged)0.450.95
Kinase B Lys295Acidic patch (Asp/Glu proximal)0.90 (No engagement)0.200.90
Protease C Ser195Catalytic Triad0.95 (No engagement)0.800.05
GSTP1 Tyr108Promiscuous Hydrophobic pocket0.15 (>85% engaged)0.180.85

Data Interpretation: 6-Me-Py-SO2F exhibits exquisite selectivity for Tyrosine 227 in Kinase A, driven by the basic microenvironment that deprotonates the phenol, combined with the pyridine ring's ability to anchor into the hinge region[4]. Conversely, it completely fails to engage Lysine 295 in Kinase B; the 6-methyl group likely creates a steric clash with the gatekeeper residue, preventing the optimal trajectory required for SuFEx reaction[2]. PMSF, lacking any pocket-directing features, only engages the hyper-nucleophilic catalytic serine of Protease C.

Conclusion

6-Methylpyridine-2-sulfonyl fluoride is a highly specialized tool in the chemoproteomic arsenal. By leveraging the electron-withdrawing properties of the pyridine ring alongside the steric constraints of the 6-methyl group, researchers can achieve context-specific labeling of functional tyrosines and lysines[5]. When validated through rigorous, self-validating competitive ABPP workflows, 6-Me-Py-SO2F provides a superior alternative to traditional, promiscuous sulfonyl fluorides for mapping complex biological pathways and validating novel drug targets.

References

1.[5] Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. nih.gov. Available at: 2.[1] Sulfonyl fluorides as privileged warheads in chemical biology. scispace.com. Available at: 3.[2] Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. Available at: 4.[4] Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. nih.gov. Available at: 5.[3] Synthetic Routes to Arylsulfonyl Fluorides. mdpi.com. Available at:

Sources

Comparative

A Head-to-Head Comparison of Pyridine-Based Sulfonyl Fluorides for Covalent Probe Development

Executive Summary Sulfonyl fluorides (SFs) have become a privileged class of electrophilic warheads for covalent drug discovery and chemical biology, prized for their unique balance of stability and reactivity.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl fluorides (SFs) have become a privileged class of electrophilic warheads for covalent drug discovery and chemical biology, prized for their unique balance of stability and reactivity.[1][2][3] Unlike traditional cysteine-focused electrophiles, SFs can target a broader range of nucleophilic amino acid residues, including serine, tyrosine, and lysine, significantly expanding the druggable proteome.[4][5] The introduction of a pyridine ring to the sulfonyl fluoride scaffold offers a powerful handle to fine-tune this reactivity. The position of the nitrogen atom within the ring—at the 2-, 3-, or 4-position relative to the sulfonyl fluoride group—exerts profound and distinct electronic effects, modulating the electrophilicity of the sulfur center. This guide provides a head-to-head comparison of pyridine-2-SO₂F, pyridine-3-SO₂F, and pyridine-4-SO₂F, offering researchers the experimental data and mechanistic rationale needed to select the optimal scaffold for their specific biological target.

Introduction: The Rise of Tunable Covalent Warheads

The paradigm of covalent drug discovery is shifting. While early efforts focused heavily on the hyper-reactivity of the cysteine thiol, there is a growing appreciation for warheads that can engage other, more abundant amino acid residues.[4][5] Sulfonyl fluorides have emerged as a leading tool in this new era.[6] They exhibit remarkable stability in aqueous environments, a critical feature for biological experiments, yet can be "activated" within the microenvironment of a protein's binding pocket to form stable covalent bonds.[7] This reactivity is primarily driven by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a click chemistry reaction that is efficient and highly chemoselective.[8][9]

The pyridine scaffold, a cornerstone of medicinal chemistry, introduces a layer of sophisticated control over the sulfonyl fluoride's intrinsic reactivity.[10][11] This guide dissects the performance of the three constitutional isomers of pyridinesulfonyl fluoride, providing a framework for their rational application in probe development and covalent inhibitor design.

The Pyridine Scaffold: A Double-Edged Sword in Reactivity Tuning

The position of the nitrogen atom in the pyridine ring dictates the electronic character of the C-S bond and, consequently, the electrophilicity of the sulfur atom. This is not a subtle effect; it is the primary determinant of the warhead's reactivity profile.

  • Pyridine-2-sulfonyl fluoride (Py-2-SO₂F) & Pyridine-4-sulfonyl fluoride (Py-4-SO₂F): In these isomers, the sulfonyl fluoride group is attached at positions that are electronically coupled to the electron-withdrawing nitrogen atom through resonance. This conjugation significantly depletes electron density from the sulfur atom, making it a more potent electrophile. These "electron-deficient" scaffolds are therefore expected to be more reactive.

  • Pyridine-3-sulfonyl fluoride (Py-3-SO₂F): The 3-position is not in direct resonance conjugation with the ring nitrogen. While the nitrogen still exerts an inductive electron-withdrawing effect, it is less pronounced than the resonance effect seen in the 2- and 4-isomers. This "electron-neutral" (relative to the other isomers) scaffold is predicted to be less reactive and, consequently, more stable.

G cluster_0 Reactivity Spectrum cluster_1 Electronic Effects High_Reactivity Higher Reactivity (Electron Deficient) Mid_Reactivity Py-2-SO₂F & Py-4-SO₂F High_Reactivity->Mid_Reactivity Increased Electrophilicity Low_Reactivity Lower Reactivity (Electron Neutral) Mid_Reactivity_2 Py-3-SO₂F Low_Reactivity->Mid_Reactivity_2 Reduced Electrophilicity Py2 Pyridine-2-SO₂F Py2->High_Reactivity Strong Resonance -Withdrawing Py4 Pyridine-4-SO₂F Py4->High_Reactivity Strong Resonance -Withdrawing Py3 Pyridine-3-SO₂F Py3->Low_Reactivity Inductive Effect Dominates

Caption: Influence of nitrogen position on the electrophilicity of pyridinesulfonyl fluorides.

Head-to-Head Comparison: Reactivity and Stability

A warhead's utility is defined by its balance between stability (to avoid off-target reactions and hydrolysis) and reactivity (to ensure efficient target engagement). We synthesized data from studies on electronically modulated arylsulfonyl fluorides to project the performance of the pyridine-based isomers.[12][13]

ParameterPyridine-2-SO₂FPyridine-4-SO₂FPyridine-3-SO₂FRationale & Citation
Predicted Reactivity Class HighHighModerateElectron-withdrawing nature of the pyridine nitrogen at the 2- and 4-positions increases the electrophilicity of the sulfur center.[12]
Predicted Hydrolytic Half-Life (pH 7.4) ShorterShorterLongerIncreased electrophilicity leads to greater susceptibility to hydrolysis. Highly reactive warheads are known to be less stable in aqueous buffer.[12]
Reactivity towards Tyr, Lys, Ser HighHighModerateThe rate of reaction with nucleophilic amino acids correlates with the electronic properties of the aryl ring.[12][14]
Potential for Off-Target Reactivity HigherHigherLowerHigher intrinsic reactivity can lead to less discrimination and more off-target labeling if not sufficiently controlled by binding affinity.
Use Case Probes for highly specific binding pockets where affinity drives reactivity; targeting less nucleophilic residues.Probes for highly specific binding pockets; targeting less nucleophilic residues.General purpose probes; initial screening campaigns; targets where high stability is paramount.The choice of warhead reactivity must be tuned to provide optimal rates of protein modification.[12]

Synthetic Accessibility: A Practical Consideration

The synthetic route to these key reagents is a critical factor for their practical application. While numerous methods exist for the synthesis of sulfonyl fluorides[15][16], the routes starting from common pyridine precursors are most relevant.

Workflow: Synthesis of Pyridine-Based Sulfonyl Fluorides

Caption: Common synthetic pathways to pyridinesulfonyl fluoride isomers.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl Chloride

This protocol for the key intermediate to Py-2-SO₂F is adapted from established methods involving the oxidative chlorination of 2-mercaptopyridine.[17]

Materials:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Aqueous Sodium Hypochlorite Solution (NaClO, 10-15%)

  • Sodium Chloride (NaCl)

  • Ice

  • Methylene Chloride (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2-mercaptopyridine (1.0 mmol) in 5 mL of concentrated sulfuric acid in a flask. The solution will turn yellow.

  • Cooling: Cool the solution to approximately -15°C using a sodium chloride/ice bath.

  • Oxidative Chlorination: Slowly add aqueous sodium hypochlorite solution (15-20 mmol) dropwise while stirring vigorously. CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition.

  • Stirring: After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Quenching & Extraction: Carefully add 10 mL of cold water to the mixture. Extract the aqueous layer with methylene chloride (3 x 20 mL).

  • Workup: Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Product: The procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid. This intermediate can be converted to the final sulfonyl fluoride via halogen exchange with a fluoride source like potassium bifluoride (KHF₂).[18]

Application Focus: Rational Selection in Covalent Probe Design

The choice between a highly reactive (Py-2/4-SO₂F) and a moderately reactive (Py-3-SO₂F) warhead is a strategic decision based on the target protein.

  • Scenario 1: A well-defined binding pocket with a proximal tyrosine.

    • Recommendation: Pyridine-3-SO₂F.

    • Rationale: A less reactive warhead is preferable here. The binding affinity of the ligand for the pocket will increase the effective concentration of the warhead near the target residue, driving the covalent reaction. The higher intrinsic stability of Py-3-SO₂F minimizes the risk of it reacting with solvent or off-target proteins before it reaches the intended binding site.[12]

  • Scenario 2: Targeting a less nucleophilic residue (e.g., threonine) or a solvent-exposed lysine.

    • Recommendation: Pyridine-2-SO₂F or Pyridine-4-SO₂F.

    • Rationale: Covalent modification of a less reactive amino acid requires a more potent electrophile. The enhanced reactivity of the electron-deficient pyridine isomers can overcome the higher activation energy barrier for these reactions. This strategy is only viable if the ligand has high affinity and specificity for the target, as the increased reactivity of the warhead poses a greater risk of off-target labeling.[14]

  • Scenario 3: Fragment-based screening for novel covalent binders.

    • Recommendation: Start with Pyridine-3-SO₂F.

    • Rationale: In fragment screening, initial hits have low affinity. A highly reactive warhead would lead to a high number of false positives through non-specific labeling. A more stable, moderately reactive warhead like Py-3-SO₂F ensures that hits are more likely driven by specific, albeit weak, binding interactions.[13]

Experimental Protocols: Assessing Performance

To empirically validate the choice of a pyridinesulfonyl fluoride, two key experiments are essential: measuring hydrolytic stability and determining reactivity with a model nucleophile.

Workflow: Comparative Reactivity Assessment

Caption: Experimental workflow for comparing the stability and reactivity of sulfonyl fluoride isomers.

Protocol: Measuring Reactivity with N-Acetyl-L-Tyrosine via LC-MS

This protocol provides a method to determine the second-order rate constant for the reaction between a pyridinesulfonyl fluoride and a model amino acid nucleophile.

Materials:

  • Pyridinesulfonyl fluoride isomer (e.g., Py-3-SO₂F)

  • N-Acetyl-L-tyrosine (NAc-Tyr)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • LC-MS system

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of the pyridinesulfonyl fluoride in DMSO. Prepare a 2 mM stock solution of NAc-Tyr in PBS.

  • Reaction Initiation: In a microcentrifuge tube at room temperature, combine 50 µL of the 2 mM NAc-Tyr solution with 440 µL of PBS. Initiate the reaction by adding 10 µL of the 10 mM sulfonyl fluoride stock solution (final concentrations: 100 µM SF, 200 µM NAc-Tyr). Vortex briefly.

  • Time Points: At designated time points (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 100 µL of a 1% formic acid in acetonitrile solution. This stops the reaction by acidification and precipitation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS, monitoring the ion counts for the starting NAc-Tyr and the desired covalent adduct (NAc-Tyr-SO₂-Py).

  • Data Analysis: Calculate the fraction of adduct formed at each time point. Plot the natural log of the remaining NAc-Tyr concentration versus time. The slope of this line can be used to determine the pseudo-first-order rate constant (k_obs), from which the second-order rate constant (k₂) can be calculated (k₂ = k_obs / [SF]).

Conclusion and Future Outlook

The selection of a covalent warhead is no longer a one-size-fits-all decision. Pyridine-based sulfonyl fluorides exemplify the principle of tunable reactivity, allowing researchers to rationally match the electrophilicity of their probe to the specific demands of their biological target. The electron-deficient Py-2-SO₂F and Py-4-SO₂F isomers serve as potent electrophiles for challenging modifications, while the more stable Py-3-SO₂F isomer provides a robust and versatile scaffold for general applications. By understanding the fundamental electronic principles that govern their reactivity and employing rigorous experimental validation, scientists can harness the full potential of these powerful tools to expand the frontiers of covalent drug discovery.

References

  • Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology.
  • Semantic Scholar. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Jones, L. H., et al. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Ball, N. D. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • BenchChem. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem.
  • Qin, H. L., et al. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters.
  • Enamine. (2025). Sulfonyl Fluorides. Enamine.
  • Kee, C. W., et al. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Grimster, N. P., et al. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
  • Merck. (n.d.).
  • Gacea, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.
  • Kovács, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • Shchepinov, M. S., et al. (2020).
  • Chinthakindi, P. K., & Arvidsson, P. I. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Hubs and Their Reactivity. Synthesis.
  • Unconventional reactivity of sulfonyl fluorides. (2024). Trends in Chemistry.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. Organic Chemistry Portal.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

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Validation

assessing the in-cell target engagement of 6-Methylpyridine-2-sulfonyl fluoride

Technical Guide: Assessing In-Cell Target Engagement of 6-Methylpyridine-2-sulfonyl fluoride (6-MPSF) Executive Summary 6-Methylpyridine-2-sulfonyl fluoride (6-MPSF) represents a distinct class of Heteroaryl Sulfonyl Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Assessing In-Cell Target Engagement of 6-Methylpyridine-2-sulfonyl fluoride (6-MPSF)

Executive Summary

6-Methylpyridine-2-sulfonyl fluoride (6-MPSF) represents a distinct class of Heteroaryl Sulfonyl Fluoride (HetAr-SF) warheads utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides (unstable) or acrylamides (cysteine-restricted), 6-MPSF offers a tunable reactivity profile capable of targeting non-cysteine nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) —within protein binding pockets.

This guide details the experimental protocols to validate the in-cell target engagement of 6-MPSF, comparing its performance against standard electrophilic warheads.

Part 1: Comparative Analysis of Covalent Warheads

To understand the utility of 6-MPSF, it must be benchmarked against alternative covalent strategies. 6-MPSF is distinguished by its "Goldilocks" reactivity : stable enough to survive cellular cytosol but reactive enough to modify specific nucleophiles when positioned by a ligand.

Table 1: Performance Comparison of 6-MPSF vs. Standard Warheads

Feature6-Methylpyridine-2-sulfonyl fluoride (6-MPSF) Phenyl Sulfonyl Fluoride (e.g., PMSF) Acrylamides Fluorosulfates (-OSO₂F)
Primary Residue Target Tyr, Lys, His, Ser (Context-dependent)Ser, Cys (High reactivity)Cys (Thiol-specific)Tyr, Lys (Low reactivity)
Aqueous Stability High (Hours to Days in pH 7.4)Low (Minutes to Hours)HighVery High
Intrinsic Reactivity Moderate-High (Pyridine N acts as e- withdrawing)ModerateLow (Requires proximity)Very Low (Latent)
Metabolic Liability Low (Resistant to rapid hydrolysis)High (Rapid hydrolysis)Moderate (Glutathione conjugation)Low
Mechanism SuFEx (Nucleophilic Substitution)SulfonylationMichael AdditionSuFEx
Key Advantage Tunable Reactivity: The pyridine ring allows electronic modulation and H-bond interactions.Cheap, broad-spectrum protease inhibition.High specificity for Cys.Extremely stable; good for late-stage functionalization.

Part 2: Mechanism of Action & Signaling

6-MPSF functions via a proximity-driven SuFEx reaction. The pyridine nitrogen often plays a dual role: it withdraws electron density from the sulfonyl group (enhancing electrophilicity) and can serve as a hydrogen bond acceptor to orient the molecule within the active site.

Figure 1: Mechanism of 6-MPSF Covalent Modification

SuFEx_Mechanism Compound 6-MPSF (Warhead) Complex Encounter Complex (Non-covalent Binding) Compound->Complex Diffusion Target Protein Target (Nucleophile: Tyr-OH / Lys-NH2) Target->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Proximity Effect Product Covalent Adduct (Sulfonylated Protein) TS->Product SuFEx Reaction Leaving Fluoride Ion (F-) TS->Leaving Elimination

Caption: The SuFEx reaction pathway where 6-MPSF forms a covalent bond with a protein nucleophile, releasing a fluoride ion.

Part 3: Experimental Protocols for Target Engagement

To validate that 6-MPSF engages its target inside the cell (and not just in a test tube), you must employ Competitive Activity-Based Protein Profiling (ABPP) or Cellular Thermal Shift Assays (CETSA) .

Protocol A: Competitive Gel-Based ABPP

Best for: Confirming active-site occupancy against a broad-spectrum probe.

Principle: You treat cells with 6-MPSF (the "blocker"). You then label the lysate with a broad-spectrum fluorophore-tagged probe (e.g., TAMRA-FP for serine hydrolases or an Alkyne-SF probe for general SuFEx targets). If 6-MPSF binds the target, the fluorescent probe cannot, resulting in the disappearance of a band on the gel.

Reagents:

  • Test Compound: 6-MPSF (dissolved in DMSO).

  • Broad-Spectrum Probe: TAMRA-Fluorophosphonate (for Ser/Tyr targets) or a generic Alkyne-Sulfonyl Fluoride probe + Click Reagents (TAMRA-Azide).

  • Cell Line: HEK293T or disease-relevant line.

Step-by-Step Workflow:

  • In-Situ Treatment:

    • Seed cells at 70% confluency.

    • Treat cells with 6-MPSF at increasing concentrations (e.g., 0, 1, 10, 50 µM) for 1–4 hours at 37°C.

    • Control: Treat one set with DMSO only.

  • Lysis:

    • Wash cells 2x with cold PBS to remove extracellular compound.

    • Lyse in PBS + 0.1% Triton X-100 (Avoid nucleophilic buffers like Tris or DTT during lysis if using post-lysis labeling).

    • Clarify lysate by centrifugation (15,000 x g, 10 min).

  • Probe Labeling (The Competition):

    • Add the Broad-Spectrum Probe (e.g., 1 µM TAMRA-FP) to the lysate.

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

    • Note: If using an Alkyne-SF probe, perform a CuAAC "Click" reaction here with TAMRA-Azide, CuSO4, TCEP, and TBTA.

  • SDS-PAGE & Visualization:

    • Quench reaction with 4x SDS Loading Buffer (boil 5 min).

    • Run samples on a 10% SDS-PAGE gel.

    • Scan gel for fluorescence.[1]

  • Data Analysis:

    • Identify the band corresponding to your target's molecular weight.

    • Success Criteria: Dose-dependent loss of fluorescence intensity in the target band compared to the DMSO control.

Figure 2: Competitive ABPP Workflow

ABPP_Workflow cluster_0 Step 1: Live Cell Treatment cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Readout Cells Live Cells Treat Add 6-MPSF (Inhibitor) Cells->Treat Lyse Cell Lysis (Proteome) Treat->Lyse Wash & Harvest Probe Add Fluorescent Probe (Competitor) Lyse->Probe React Incubation (30 min, RT) Probe->React Gel SDS-PAGE Fluorescence Scan React->Gel Result Loss of Signal = Target Engagement Gel->Result

Caption: Workflow for Competitive ABPP. Pre-treatment with 6-MPSF blocks the fluorescent probe binding.

Protocol B: LC-MS/MS Peptide Mapping (Covalency Validation)

Best for: Identifying the exact amino acid residue modified.

Rationale: Unlike reversible inhibitors, 6-MPSF adds a specific mass to the protein. You must verify which residue (Tyr vs. Lys) is modified.

  • Incubation: Incubate recombinant target protein (or enriched lysate) with 6-MPSF (10x molar excess) for 2 hours.

  • Digestion: Digest protein with Trypsin or Chymotrypsin (Chymotrypsin is often better for hydrophobic pockets where SuFEx probes bind).

  • Mass Spectrometry: Analyze via LC-MS/MS.[1][2]

  • Database Search: Set a variable modification for the mass of the 6-methylpyridine-2-sulfonyl moiety .

    • Calculation: Molecular Weight of 6-MPSF minus Fluoride (19 Da) = Mass Shift .

    • Example: If 6-MPSF MW is ~173.16 Da, the adduct add-on is ~154.16 Da.

  • Validation: Look for the specific mass shift on Tyrosine (Y) or Lysine (K) residues in the MS2 spectra.

Part 4: Troubleshooting & Critical Considerations

  • pH Sensitivity: SuFEx reactions on Tyrosine are pH-dependent. The local environment of the protein pocket usually perturbs the pKa of the residue to allow reaction at physiological pH (7.4). However, if performing lysate experiments, ensure buffers are pH 7.4–8.0.

  • Off-Targets: Sulfonyl fluorides can be promiscuous if the concentration is too high (>100 µM). Always perform a dose-response curve to determine the minimum effective concentration.

  • Washout Assay: To prove the "covalent" nature, treat cells, wash them 3x with media, incubate for 1-2 hours in compound-free media, and then perform the activity assay. If activity does not recover, the inhibition is irreversible (covalent).

References

  • Jones, L. H., et al. (2019).[3] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.[1][2][3][4] Methods in Enzymology, 622, 201-220.[3] Link

  • Narayanan, A., & Jones, L. H. (2015).[4][5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Zheng, Q., et al. (2017).[2] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[2] Journal of the American Chemical Society, 139(2), 680–685.[2] Link[2]

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758. Link

Sources

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